trans-1,2-Cyclopentanediol
Description
The exact mass of the compound trans-1,2-Cyclopentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-1,2-Cyclopentanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclopentanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOSERVUCJNPR-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923980, DTXSID501311584 | |
| Record name | (1R,2R)-1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-Cyclopentanediol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 54-56 deg C; [Aldrich MSDS] | |
| Record name | trans-Cyclopentane-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
5057-99-8, 930-46-1 | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Cyclopentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389 | |
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| Record name | (1R,2R)-1,2-Cyclopentanediol | |
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| Record name | trans-1,2-Cyclopentanediol | |
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| Record name | trans-cyclopentane-1,2-diol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-cyclopentane-1,2-diol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-1,2-Cyclopentanediol synthesis from cyclopentene
An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene
Introduction
trans-1,2-Cyclopentanediol is a valuable vicinal diol used as a chiral building block and intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its stereochemistry makes it a crucial precursor in asymmetric synthesis. The most common and reliable method for synthesizing this compound is through the anti-dihydroxylation of cyclopentene. This process typically involves a two-step reaction sequence: the epoxidation of the cyclopentene double bond, followed by the acid-catalyzed hydrolysis of the resulting epoxide intermediate. This guide provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of trans-1,2-cyclopentanediol.
Reaction Mechanism: Epoxidation and Acid-Catalyzed Ring Opening
The conversion of cyclopentene to trans-1,2-cyclopentanediol is a stereospecific reaction that proceeds in two distinct stages:
-
Epoxidation of Cyclopentene : In the first step, cyclopentene is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.[1][2] This reaction is a concerted syn-addition, where the oxygen atom is delivered to the same face of the double bond, resulting in a cyclic ether known as an epoxide or oxirane.[2][3][4]
-
Acid-Catalyzed Hydrolysis : The second step is the ring-opening of the epoxide. In the presence of an acid catalyst (e.g., H₃O⁺), the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack.[4][5] A water molecule then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide.[5][6] This attack occurs via an Sₙ2 mechanism from the side opposite the epoxide's oxygen atom (backside attack).[5][6] This inversion of stereochemistry at the site of attack leads to the formation of the trans diol product.[4][6]
References
- 1. homework.study.com [homework.study.com]
- 2. bartleby [bartleby.com]
- 3. Solved The mechanism for the epoxidation of cyclopentene | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
In-Depth Technical Guide to the Physical Properties of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a cyclic diol of significant interest in organic synthesis, particularly as a chiral building block and auxiliary in the development of pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the key physical characteristics of trans-1,2-cyclopentanediol, detailed experimental protocols for their determination, and an illustration of its application in stereoselective synthesis.
Core Physical and Chemical Properties
trans-1,2-Cyclopentanediol is a white to light yellow crystalline solid at room temperature. Its structure, consisting of a five-membered ring with two hydroxyl groups in a trans configuration, dictates its physical behavior, including its melting point, boiling point, and solubility.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |
| Molecular Weight | 102.13 g/mol | [1][2][3] |
| CAS Number | 5057-99-8 | [1][2][3] |
| Melting Point | 54-56 °C | [1][3] |
| Boiling Point | 136 °C at 21.5 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
Solubility Profile
While qualitative data indicates that trans-1,2-cyclopentanediol is soluble in water and ethanol, specific quantitative solubility data in common organic solvents is not extensively available in the public domain.[5] The presence of two polar hydroxyl groups suggests good solubility in polar protic solvents. A detailed experimental protocol for the quantitative determination of its solubility is provided in the experimental section.
| Solvent | Qualitative Solubility |
| Water | Soluble |
| Ethanol | Soluble |
Spectral Data Summary
Spectroscopic analysis is crucial for the identification and characterization of trans-1,2-cyclopentanediol.
| Spectroscopic Technique | Key Features and Data Source |
| ¹H NMR | Spectra available from commercial suppliers like Sigma-Aldrich.[6] |
| ¹³C NMR | Spectra available from commercial suppliers like Sigma-Aldrich.[6] |
| Infrared (IR) Spectroscopy | FTIR spectra (melt) are available, showing characteristic O-H and C-O stretching bands.[6] |
| Mass Spectrometry (MS) | GC-MS data is available, with the NIST library entry providing fragmentation patterns.[6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and determination of key physical properties of trans-1,2-cyclopentanediol are outlined below.
Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene
This procedure involves the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis of the resulting epoxide.[7][8]
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst[8]
-
Dichloromethane (or another suitable solvent)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Epoxidation: Dissolve cyclopentene in dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Add m-CPBA portion-wise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of cyclopentene.
-
Work-up (Epoxidation): Filter the reaction mixture to remove meta-chlorobenzoic acid. Wash the filtrate sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclopentene oxide.
-
Hydrolysis: To the crude cyclopentene oxide, add a dilute aqueous solution of sulfuric acid. Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC or GC-MS.
-
Work-up (Hydrolysis): Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude trans-1,2-cyclopentanediol can be purified by recrystallization or distillation under reduced pressure.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[9][10][11]
Materials:
-
Crude trans-1,2-cyclopentanediol
-
A suitable solvent or solvent pair (e.g., ethyl acetate/hexane)
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which trans-1,2-cyclopentanediol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Determination of Melting Point
The melting point is a key indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer
Procedure:
-
Finely powder a small amount of the dry, purified trans-1,2-cyclopentanediol.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point (under reduced pressure)
Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
Apparatus:
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Thermometer
-
Manometer
Procedure:
-
Set up the distillation apparatus.
-
Place the trans-1,2-cyclopentanediol sample in the distillation flask with a boiling chip.
-
Connect the apparatus to a vacuum source and reduce the pressure to the desired level, measuring it with a manometer.
-
Begin heating the distillation flask.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. Also, record the pressure at which the boiling point was measured.
Quantitative Solubility Determination
This protocol can be adapted for various solvents.
Materials:
-
trans-1,2-Cyclopentanediol
-
Selected solvent (e.g., water, ethanol, methanol, acetone)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., GC-MS, HPLC, or refractometer)
Procedure:
-
Add an excess amount of solid trans-1,2-cyclopentanediol to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
Accurately dilute the aliquot of the saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of trans-1,2-cyclopentanediol.
-
Calculate the solubility in g/100 mL or other desired units.
Spectroscopic Analysis Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]
-
Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.
2. FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet or the attenuated total reflectance (ATR) technique can be used. For a melt, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[13]
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Analysis: Identify characteristic absorption bands for O-H and C-O stretching.
3. Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be around 10 µg/mL for a 1 µL injection.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Parameters: Select an appropriate capillary column (e.g., DB-5ms) and temperature program to achieve good separation.
-
MS Parameters: Use electron ionization (EI) and scan a suitable mass range (e.g., m/z 40-400).
Application in Asymmetric Synthesis
trans-1,2-Cyclopentanediol is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers in a target molecule. This is particularly relevant in drug development where a specific enantiomer of a drug is often responsible for the desired therapeutic effect. For instance, it can be used in the synthesis of chiral nucleoside analogues with potential antiviral activity.[1]
References
- 1. scbt.com [scbt.com]
- 2. (+/-)-TRANS-1,2-CYCLOPENTANEDIOL manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 7. trans-1,2-Cyclopentanediol | 5057-99-8 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2-Cyclooctanediol, trans- (CAS 42565-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. (±)-trans-1,2-Cyclopentanediol 97 5057-99-8 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of trans-1,2-Cyclopentanediol. This diol is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel ligands and potentially bioactive molecules. This document consolidates key data, presents detailed experimental protocols, and offers in-depth analysis of its spectroscopic characteristics to support its application in research and development.
Chemical Structure and Stereochemistry
trans-1,2-Cyclopentanediol is a cyclic organic compound with the chemical formula C₅H₁₀O₂.[1][2] Its structure consists of a five-membered cyclopentane ring substituted with two hydroxyl (-OH) groups on adjacent carbons (positions 1 and 2). The "trans" designation indicates that the two hydroxyl groups are on opposite sides of the plane of the cyclopentane ring.[3]
This stereochemical arrangement results in the existence of a pair of non-superimposable mirror images, or enantiomers. These are designated as (1R,2R)-1,2-cyclopentanediol and (1S,2S)-1,2-cyclopentanediol. The chirality of trans-1,2-cyclopentanediol makes it a crucial starting material for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
References
Spectroscopic Profile of trans-1,2-Cyclopentanediol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-cyclopentanediol, a key chiral building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in method development.
Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various spectral databases and literature sources, offering a complete picture of the molecule's characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for trans-1,2-cyclopentanediol are summarized below.
¹H NMR Spectral Data
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1 | ~3.75 | m | - | H-1, H-2 |
| 2 | ~1.85 | m | - | H-3a, H-5a |
| 3 | ~1.65 | m | - | H-4a, H-4b |
| 4 | ~1.45 | m | - | H-3b, H-5b |
| 5 | ~2.5 (broad s) | - | - | OH |
Note: The chemical shifts of the hydroxyl protons are variable and depend on concentration, solvent, and temperature.
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 77.8 | C-1, C-2 |
| 2 | 30.5 | C-3, C-5 |
| 3 | 20.4 | C-4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for trans-1,2-cyclopentanediol are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2950 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | CH₂ bend |
| 1060 | Strong | C-O stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of trans-1,2-cyclopentanediol results in characteristic fragmentation patterns that can be used for its identification.
| m/z | Relative Intensity (%) | Assignment |
| 102 | 5 | [M]⁺ (Molecular Ion) |
| 84 | 100 | [M - H₂O]⁺ |
| 71 | 30 | [C₄H₇O]⁺ |
| 57 | 95 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for the replication of the presented data.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of trans-1,2-cyclopentanediol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of solid trans-1,2-cyclopentanediol directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Processing: Label the significant peaks in the spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of trans-1,2-cyclopentanediol (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to trans-1,2-cyclopentanediol in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-1,2-cyclopentanediol.
Caption: General workflow for the spectroscopic analysis of trans-1,2-cyclopentanediol.
CAS number for trans-1,2-Cyclopentanediol
An In-depth Technical Guide to trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-1,2-cyclopentanediol, a key building block in organic synthesis, particularly for the development of chiral ligands and novel therapeutic agents. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications in research and development.
Chemical Identity and Properties
-
Chemical Name: trans-1,2-Cyclopentanediol
-
Synonyms: trans-Cyclopentane-1,2-diol[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of trans-1,2-cyclopentanediol are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3][5][6] |
| Molecular Weight | 102.13 g/mol | [2][4] |
| Appearance | Off-white crystalline powder | [7] |
| Melting Point | 54-56 °C | [2][4][8] |
| Boiling Point | 136 °C at 21.5 mmHg | [4] |
| InChI Key | VCVOSERVUCJNPR-RFZPGFLSSA-N | [4] |
| SMILES | O[C@@H]1CCC[C@H]1O | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of trans-1,2-cyclopentanediol. Key spectral information is tabulated below.
| Spectrum Type | Data Source | Key Features/Notes |
| ¹H NMR | Sigma-Aldrich | Data available through spectral databases. |
| IR | NIST WebBook, Sigma-Aldrich | Characteristic O-H and C-O stretching bands are prominent. The spectrum is available in various formats.[2][5] |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center | The mass spectrum shows fragmentation patterns useful for structural confirmation.[2][3] |
Synthesis of trans-1,2-Cyclopentanediol
The most common and efficient synthesis of trans-1,2-cyclopentanediol involves a two-step process starting from cyclopentene. This process is outlined in the workflow diagram and detailed in the experimental protocol below.
Synthesis Workflow
Caption: Synthesis of trans-1,2-Cyclopentanediol from Cyclopentene.
Detailed Experimental Protocol
This protocol is based on the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis, a widely accepted method for producing trans-diols.[9] A similar, well-documented procedure for the synthesis of trans-1,2-cyclohexanediol provides a reliable framework for this synthesis.[10][11]
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or another suitable solvent
-
Aqueous solution of a mineral acid (e.g., H₂SO₄ or HCl) for hydrolysis
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of an epoxidizing agent, such as m-CPBA, to the stirred cyclopentene solution. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
To the crude cyclopentene oxide, add an aqueous solution of a dilute mineral acid (e.g., 0.1 M H₂SO₄).
-
Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the water-insoluble epoxide layer.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-1,2-cyclopentanediol.
-
Purify the crude product by recrystallization or column chromatography to obtain pure trans-1,2-cyclopentanediol.
Applications in Research and Drug Development
trans-1,2-Cyclopentanediol is a valuable chiral building block in asymmetric synthesis. Its primary applications are in the synthesis of chiral ligands for transition-metal-catalyzed reactions and as a precursor for biologically active molecules.
Chiral Ligand Synthesis
The diol functionality of trans-1,2-cyclopentanediol serves as a chiral scaffold for the synthesis of various types of ligands, including phosphines, which are crucial in asymmetric catalysis. These ligands are instrumental in producing enantiomerically pure compounds, a critical aspect of modern drug development.
Precursor for Biologically Active Molecules
While trans-1,2-cyclopentanediol itself is not typically the active pharmacophore, its structural motif is incorporated into more complex molecules with therapeutic potential. For instance, related structures like cyclopentane-1,2-diones have been investigated as bio-isosteres for carboxylic acids in drug design. In one study, a cyclopentane-1,2-dione derivative of a known thromboxane A2 prostanoid (TP) receptor antagonist demonstrated potent activity, with an IC₅₀ value comparable to its carboxylic acid parent compound.[12] This highlights the potential of the cyclopentane diol scaffold in the development of novel therapeutics.
Safety and Handling
trans-1,2-Cyclopentanediol is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][8]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
This technical guide provides essential information for the safe handling, synthesis, and application of trans-1,2-cyclopentanediol in a research and development setting. For more detailed information, consult the referenced literature and safety data sheets (SDS) from suppliers.
References
- 1. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
- 2. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 4. (±)-反-1,2-环戊二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 6. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 7. trans-1,2-Cyclopentanediol CAS#: 5057-99-8 [amp.chemicalbook.com]
- 8. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclopentanediol is a valuable alicyclic diol widely utilized as a versatile chiral building block in organic synthesis.[1] Its rigid, stereodefined structure is a key feature for creating complex molecules with specific three-dimensional arrangements, making it a crucial component in the development of chiral ligands, auxiliaries for asymmetric catalysis, and as a core scaffold in medicinal chemistry for designing potential pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to trans-1,2-cyclopentanediol, focusing on detailed experimental protocols, quantitative data, and the evolution of these synthetic strategies.
Historical Perspective and Key Discoveries
The pursuit of a stereoselective synthesis for trans-1,2-cyclopentanediol is a significant chapter in the broader history of alkene dihydroxylation. Initial methods often resulted in a mixture of cis and trans isomers due to a lack of stereocontrol. A major advancement in this area was the development of methods that could reliably produce the trans isomer.
A pivotal development was the Prévost reaction , first reported by the French chemist Charles Prévost in 1933.[2][3] This reaction provided a dependable method for the anti-dihydroxylation of alkenes, yielding trans-diols.[2][3]
Subsequently, the epoxidation of an alkene followed by acid-catalyzed hydrolysis emerged as a more general and often higher-yielding alternative for synthesizing trans-diols.[4] The discovery and refinement of epoxidizing agents, such as peroxy acids, were instrumental in this progress.
Key milestones in the development of dihydroxylation methods relevant to the synthesis of trans-1,2-cyclopentanediol include:
-
1933: Charles Prévost introduces a method for the anti-dihydroxylation of alkenes using iodine and silver benzoate, which is now known as the Prévost reaction.[2][3]
-
Post-1933: The development of epoxidation followed by acid-catalyzed hydrolysis becomes a common strategy for the synthesis of trans-diols.[4]
Key Synthetic Methodologies for trans-1,2-Cyclopentanediol
The two primary strategies for the synthesis of trans-1,2-cyclopentanediol are the Prévost reaction and the epoxidation of cyclopentene followed by ring-opening hydrolysis.
Prévost Reaction
The Prévost reaction facilitates the direct anti-dihydroxylation of alkenes.[2][3][5] The reaction involves the addition of iodine to the alkene in the presence of a silver carboxylate, such as silver benzoate, in an anhydrous solvent.[2][6] The resulting intermediate is then hydrolyzed to produce the trans-diol.[2][5]
Experimental Protocol: Prévost Reaction of Cyclopentene
-
Reagents: Cyclopentene, Iodine (I₂), Silver Benzoate (AgOBz), dry Benzene (solvent), and Sodium Hydroxide (NaOH) for hydrolysis.[6]
-
Procedure:
-
A solution of cyclopentene in dry benzene is treated with a stoichiometric amount of iodine and two equivalents of silver benzoate.[6]
-
The mixture is stirred, typically at room temperature, until the characteristic color of iodine fades.
-
The intermediate dibenzoate ester is then hydrolyzed, often by refluxing with an alcoholic solution of sodium hydroxide.
-
After cooling, the reaction mixture is neutralized, and the product is extracted using an organic solvent.
-
The organic layer is dried, and the solvent is removed to yield crude trans-1,2-cyclopentanediol, which can be further purified by distillation or recrystallization.
-
Reaction Mechanism: Prévost Reaction
The mechanism of the Prévost reaction begins with the formation of a cyclic iodonium ion.[5][6] This is followed by an SN2 attack by the carboxylate anion, opening the ring to form a trans-iodoester.[5] Neighboring group participation from the ester carbonyl displaces the iodide, forming a dioxolanylium-like cation, which is then attacked by a second carboxylate ion to yield a trans-diester.[2][5] Finally, hydrolysis of the diester produces the trans-diol.[5]
Caption: Mechanism of the Prévost Reaction for trans-dihydroxylation.
Epoxidation of Cyclopentene followed by Acid-Catalyzed Hydrolysis
This two-step method is a common and generally high-yielding route to trans-1,2-diols.[4] The first step is the epoxidation of cyclopentene, often with meta-chloroperoxybenzoic acid (m-CPBA), to form cyclopentene oxide.[4] The epoxide is then hydrolyzed under acidic conditions to yield the trans-diol.[4]
Experimental Protocol: Epoxidation and Hydrolysis of Cyclopentene
-
Reagents: Cyclopentene, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂) for epoxidation, Sulfuric acid (H₂SO₄) or another strong acid for hydrolysis, and Water (H₂O).[4]
-
Procedure:
-
Epoxidation: Cyclopentene is dissolved in dichloromethane and cooled. A solution of m-CPBA in dichloromethane is added dropwise while maintaining a low temperature. The reaction is stirred, and then washed with sodium sulfite and sodium bicarbonate solutions. The organic layer is dried and concentrated to give crude cyclopentene oxide.
-
Hydrolysis: The crude cyclopentene oxide is dissolved in a water/co-solvent mixture. A catalytic amount of sulfuric acid is added, and the mixture is heated.[7] After cooling and neutralization, the product is extracted, dried, and concentrated to give trans-1,2-cyclopentanediol, which can be purified.
-
Reaction Mechanism: Epoxidation and Acid-Catalyzed Hydrolysis
Epoxidation occurs via a concerted "butterfly" mechanism. The subsequent acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[8] A water molecule then attacks one of the epoxide carbons from the backside, leading to the formation of the trans-diol.[8]
Caption: Epoxidation of cyclopentene followed by acid-catalyzed hydrolysis.
Quantitative Data Summary
The following table summarizes quantitative data for key methods of synthesizing trans-1,2-cyclopentanediol.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |
| Epoxidation-Hydrolysis | 1. Cyclopentene, H₂O₂ 2. Solid proton acid, H₂O | - | 1. 35-45 2. 70-90 | 1. 4-6 2. 80-110 | 88.2 - 90 | Predominantly trans |
| Epoxidation-Hydrolysis | 1. Cyclopentene, H₂O₂ 2. Toluene-4-sulfonic acid, H₂O | Water | 50 | 21 | 95.7 | Predominantly trans |
Enantioselective Synthesis
For many applications in drug development, obtaining enantiomerically pure trans-1,2-cyclopentanediol is critical. This can be achieved by resolving the racemic mixture or through asymmetric synthesis.
Jacobsen Hydrolytic Kinetic Resolution
The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic epoxides.[9][10] This technique employs a chiral cobalt-salen catalyst to selectively hydrolyze one enantiomer of the epoxide.[9][11] This leaves the other enantiomer unreacted, resulting in a mixture of an enantioenriched epoxide and an enantioenriched trans-diol, which can then be separated.[10][11]
Workflow: Jacobsen Hydrolytic Kinetic Resolution
Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.
Conclusion
The synthesis of trans-1,2-cyclopentanediol has progressed from early stoichiometric methods to highly efficient and selective catalytic processes. The epoxidation of cyclopentene followed by acid-catalyzed hydrolysis is a reliable and high-yielding method for producing the racemic trans-diol. For the synthesis of enantiomerically pure trans-1,2-cyclopentanediol, the Jacobsen hydrolytic kinetic resolution of cyclopentene oxide is a powerful and practical approach. The selection of a synthetic route will depend on the desired scale, required stereochemical purity, and the economic constraints of the target application. This guide provides the fundamental information for researchers and drug development professionals to choose and execute the most appropriate method for their synthetic objectives.
References
- 1. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Prévost reaction - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. Prevost Reaction [organic-chemistry.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 8. web.viu.ca [web.viu.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]
trans-1,2-Cyclopentanediol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of trans-1,2-Cyclopentanediol, a key building block in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Core Physicochemical Data
The essential quantitative data for trans-1,2-Cyclopentanediol is summarized in the table below. This information is critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3][4] |
| Linear Formula | C₅H₈(OH)₂ | |
| Molecular Weight | 102.13 g/mol | [1][3][5] |
| Exact Mass | 102.068079557 Da | [1][5] |
| CAS Number | 5057-99-8 | [2][3] |
Logical Relationship of Core Properties
The following diagram illustrates the fundamental relationship between the common name of the compound and its core chemical identifiers. The molecular formula dictates the molecular weight, providing a foundational understanding of the compound's composition.
Caption: Relationship between compound name, formula, and molecular weight.
Experimental Protocols
While detailed experimental protocols are highly specific to the reaction in which trans-1,2-Cyclopentanediol is used, a general experimental consideration for its use as a building block in synthesis is provided below. This compound is often used in the preparation of chiral ligands and other complex organic molecules.[6]
General Protocol for Use in a Coupling Reaction:
-
Reagent Purity Assessment: Prior to use, the purity of trans-1,2-Cyclopentanediol should be confirmed, typically by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of 97% or higher is common for synthetic applications.
-
Drying: As a diol, this compound is hygroscopic. To ensure accurate stoichiometry and prevent unwanted side reactions with water, it should be thoroughly dried under high vacuum or by azeotropic distillation with an appropriate solvent (e.g., toluene) before use.
-
Inert Atmosphere: Reactions involving organometallic reagents or other sensitive catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.
-
Solvent Selection: The choice of solvent is critical and depends on the specific reaction. Anhydrous, non-protic solvents are typically required to prevent interference from the hydroxyl groups of the diol, unless it is a direct participant in the desired reaction.
-
Stoichiometry: Accurate measurement of trans-1,2-Cyclopentanediol by mass is crucial. The molecular weight of 102.13 g/mol should be used for all stoichiometric calculations.[1][3][5]
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using standard techniques such as column chromatography, recrystallization, or distillation.
References
- 1. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. trans-Cyclopentane-1,2-diol - Hazardous Agents | Haz-Map [haz-map.com]
- 5. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,2-Cyclopentanediol | 5057-99-8 [chemicalbook.com]
Solubility Profile of trans-1,2-Cyclopentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclopentanediol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for trans-1,2-cyclopentanediol in publicly available literature, this document focuses on qualitative solubility information and provides quantitative data for the closely related analogue, trans-1,2-cyclohexanediol, as a predictive reference. Furthermore, a detailed experimental protocol for determining the solubility of polar organic compounds, adaptable for trans-1,2-cyclopentanediol, is presented.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of trans-1,2-cyclopentanediol, featuring two polar hydroxyl (-OH) groups on a nonpolar cyclopentane ring, suggests a nuanced solubility profile. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the hydrocarbon ring contributes to its affinity for nonpolar environments.
Qualitative Solubility of trans-1,2-Cyclopentanediol
General observations from various sources indicate the following qualitative solubility characteristics for trans-1,2-cyclopentanediol and its cis-isomer.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Partially Soluble to Soluble | The two hydroxyl groups allow for hydrogen bonding with water molecules. The relatively small cyclopentane ring does not impart overwhelming hydrophobicity. The cis-isomer is noted to be partially soluble in water.[1] |
| Alcohols (Methanol, Ethanol) | High Solubility | Alcohols are polar, protic solvents capable of acting as both hydrogen bond donors and acceptors, leading to favorable interactions with the diol. |
| Ethers (e.g., Diethyl Ether) | Moderately Soluble | Ethers are less polar than alcohols but can act as hydrogen bond acceptors. |
| Esters (e.g., Ethyl Acetate) | Moderately Soluble | Esters are polar aprotic solvents that can accept hydrogen bonds. |
| Ketones (e.g., Acetone) | High Solubility | Ketones are polar aprotic solvents with a hydrogen bond accepting carbonyl group, facilitating dissolution of the diol. |
| Hydrocarbons (e.g., Hexane, Toluene) | Low to Insoluble | These are nonpolar solvents and have weak interactions with the highly polar hydroxyl groups of the diol. |
Quantitative Solubility Data for trans-1,2-Cyclohexanediol (Analogue)
As a structurally similar compound, the solubility of trans-1,2-cyclohexanediol can provide a reasonable estimate for the solubility of trans-1,2-cyclopentanediol. The following table summarizes experimental data for trans-1,2-cyclohexanediol in various solvents.
| Solvent | Temperature (K) | Molar Fraction Solubility (x) | Solubility ( g/100g Solvent) |
| Water | 300.15 | Data not available | Data not available |
| Methyl Acetate | 300.15 | 0.045 | 6.42 |
| 315.15 | 0.082 | 12.24 | |
| 330.15 | 0.145 | 23.01 | |
| Ethyl Acetate | 300.15 | 0.033 | 4.35 |
| 315.15 | 0.061 | 8.41 | |
| 330.15 | 0.111 | 16.21 | |
| Propyl Acetate | 300.15 | 0.025 | 2.94 |
| 315.15 | 0.047 | 5.73 | |
| 330.15 | 0.086 | 11.01 | |
| Butyl Acetate | 300.15 | 0.020 | 2.14 |
| 315.15 | 0.038 | 4.22 | |
| 330.15 | 0.070 | 8.11 | |
| 2-Pentanone | 300.15 | 0.058 | 7.78 |
| 315.15 | 0.105 | 14.89 | |
| 330.15 | 0.182 | 27.98 | |
| Acetoacetic Ester | 300.15 | 0.041 | 3.65 |
| 315.15 | 0.075 | 6.94 | |
| 330.15 | 0.133 | 13.01 |
Note: Data extracted from a study on the solubility of trans-1,2-cyclohexanediol. This should be used as an estimation for trans-1,2-cyclopentanediol.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of trans-1,2-cyclopentanediol in a given solvent. This protocol is based on the widely used isothermal equilibrium method.
1. Materials and Equipment:
-
trans-1,2-Cyclopentanediol (solute)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath with temperature control (± 0.1 °C)
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or refractometer)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of trans-1,2-cyclopentanediol to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the mass of the filtered solution.
-
-
Quantification:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector, or gas chromatography) to determine the concentration of trans-1,2-cyclopentanediol.
-
Alternatively, for a non-volatile solute and volatile solvent, a gravimetric method can be used by evaporating a known mass of the filtered saturated solution to dryness and weighing the remaining solute.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
3. Data Validation:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Validate the analytical method for linearity, accuracy, and precision.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
This comprehensive guide provides a foundational understanding of the solubility of trans-1,2-cyclopentanediol. While specific quantitative data is sparse, the provided information on its analogue and the detailed experimental protocol will enable researchers and professionals in drug development to accurately assess its solubility for various applications.
References
Thermodynamic Properties of trans-1,2-Cyclopentanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available thermodynamic properties of trans-1,2-cyclopentanediol. This vicinal diol is of interest in various chemical and pharmaceutical applications due to its stereochemistry and potential as a chiral building block. A thorough understanding of its thermodynamic characteristics is crucial for process development, formulation, and stability assessment.
Core Thermodynamic Data
The experimental data for the thermodynamic properties of trans-1,2-cyclopentanediol is notably limited in the scientific literature. The available peer-reviewed data primarily focuses on its enthalpy of combustion and melting point. Other critical parameters such as molar heat capacity, standard molar entropy, enthalpy of fusion, and enthalpy of vaporization have not been experimentally determined or reported.
Data Presentation
The following table summarizes the available quantitative thermodynamic data for solid trans-1,2-cyclopentanediol.
| Thermodynamic Property | Symbol | Value | Units | Reference(s) |
| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -2906.6 ± 2.9 | kJ/mol | [1] |
| -2901 ± 0.4 | kJ/mol | [1] | ||
| Standard Enthalpy of Formation (solid) | ΔfH°solid | -490.07 | kJ/mol | [1] |
| -495.8 | kJ/mol | [1] | ||
| Melting Point | Tfus | 319 | K | [2] |
| 54-56 | °C | |||
| Reduced Pressure Boiling Point | Tboil | 409.2 | K at 0.029 bar | [2] |
Note: The standard enthalpy of formation (ΔfH°solid) values are calculated by the National Institute of Standards and Technology (NIST) from the corresponding experimental enthalpy of combustion (ΔcH°solid) data.[1] The two different values for the enthalpy of combustion and formation are from two separate experimental determinations reported in the literature.
Experimental Protocols
Detailed experimental protocols from the original publications for trans-1,2-cyclopentanediol are not readily accessible. However, the following sections describe the general methodologies used for the determination of the reported thermodynamic properties.
Determination of Enthalpy of Combustion by Bomb Calorimetry
The standard enthalpy of combustion of solid trans-1,2-cyclopentanediol was determined using bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Generalized Protocol:
-
Sample Preparation: A precisely weighed sample of solid trans-1,2-cyclopentanediol is pressed into a pellet and placed in a sample holder within the bomb calorimeter.
-
Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a high pressure (typically around 30 atm) with pure oxygen to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water, taking into account the heat capacity of the calorimeter system (which is determined by burning a standard substance with a known heat of combustion, such as benzoic acid). Corrections are also made for the heat of combustion of the fuse wire.
Determination of Melting Point
The melting point of trans-1,2-cyclopentanediol is determined by observing the temperature at which the solid-to-liquid phase transition occurs.
Generalized Protocol:
-
Sample Preparation: A small amount of the crystalline trans-1,2-cyclopentanediol is placed in a thin-walled capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).
-
Heating and Observation: The heating bath is heated slowly and at a constant rate. The sample is observed closely.
-
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a solid organic compound like trans-1,2-cyclopentanediol.
Caption: Generalized workflow for the experimental determination of thermodynamic properties.
Interrelation of Thermodynamic Properties
This diagram illustrates the logical relationships between key thermodynamic properties.
References
A Deep Dive into the Conformational Landscape of trans-1,2-Cyclopentanediol: A Theoretical Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the conformational preferences of trans-1,2-cyclopentanediol. By leveraging computational chemistry, we can understand the molecule's three-dimensional structure, which is pivotal for its chemical reactivity, physical properties, and biological interactions. This document summarizes key findings from various computational studies, presents quantitative data in a structured format, and outlines the methodologies employed in these theoretical investigations.
Introduction to the Conformational Flexibility of Cyclopentane Derivatives
The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most recognized low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[1][2] The introduction of substituents, such as the hydroxyl groups in trans-1,2-cyclopentanediol, significantly influences the relative stability of these conformers. The orientation of these substituents as either pseudo-axial or pseudo-equatorial, along with the potential for intramolecular interactions like hydrogen bonding, dictates the overall conformational landscape.
Key Conformers of trans-1,2-Cyclopentanediol
Theoretical calculations, primarily using ab initio and Density Functional Theory (DFT) methods, have identified two principal conformers for trans-1,2-cyclopentanediol.
-
The Half-Chair Conformer (Diequatorial Hydroxyls) : This conformation is characterized by a C_2 symmetry axis passing through the C4-C5 bond and bisecting the C1-C2 bond. Both hydroxyl groups occupy pseudo-equatorial positions, which generally minimizes steric hindrance.[1][2]
-
The Envelope Conformer (Diaxial Hydroxyls) : In this C_s symmetry conformation, one carbon atom is out of the plane formed by the other four. The two hydroxyl groups are in pseudo-axial orientations.[1][2] This arrangement brings the two oxygen atoms into close proximity, creating the potential for an intramolecular hydrogen bond.
Relative Energies and the Influence of Computational Method
The relative stability of the diequatorial half-chair and the diaxial envelope conformers is a key aspect of the theoretical analysis. Early ab initio calculations indicated that the half-chair conformer with diequatorial hydroxyl groups is the more stable of the two, with a calculated energy difference of approximately 0.70 kcal/mol.[1][2] In contrast, molecular mechanics (MM) calculations predicted a much larger energy gap of 2.9 kcal/mol in favor of the same conformer.[2]
More recent and advanced computational studies on substituted five-membered rings have revealed that the predicted stability can be highly dependent on the chosen level of theory. For instance, in analogous systems, DFT calculations using the B3LYP functional tend to favor a pseudo-equatorial arrangement. However, calculations with the M06-2X functional or at the MP2 level of theory can show a preference for a trans-diaxial arrangement, suggesting that the diaxial conformer may be more stable than previously thought. This highlights the critical importance of selecting the appropriate computational method to obtain reliable results.
Quantitative Conformational Data
The following tables summarize the available quantitative data from theoretical studies.
| Conformer | Ring Conformation | Substituent Orientation | Symmetry | Relative Energy (kcal/mol) | Source |
| I | Half-Chair | Diequatorial | C₂ | 0.00 | [1][2] |
| II | Envelope | Diaxial | Cₛ | 0.70 | [1][2] |
Table 1: Relative energies of the primary conformers of trans-1,2-cyclopentanediol from ab initio calculations.
| Parameter | Conformer | Value | Level of Theory | Source |
| Dihedral Angle (O1-C1-C2-O2) | Complexed trans-1,2-cyclopentanediol | -89.9° | M06-L/SDD/6-311++G**/SMD | [3] |
Table 2: Example of a calculated dihedral angle for trans-1,2-cyclopentanediol in a vanadium complex. Note that this value may differ from the free diol.
The Question of Intramolecular Hydrogen Bonding
The diaxial envelope conformer positions the two hydroxyl groups in close proximity, suggesting the possibility of an intramolecular hydrogen bond (O-H···O). The existence and strength of such a bond are subjects of ongoing discussion in computational and experimental chemistry. Some theoretical studies on vicinal diols have questioned the presence of a true intramolecular hydrogen bond based on electron density topological analysis, suggesting that small shifts in NMR or IR spectra are not definitive proof. The debate continues, and the characterization of this interaction remains a key area of research.
Methodologies for Theoretical Calculations
The accurate prediction of conformational energies and geometries relies on robust computational protocols. The following outlines a typical workflow for the theoretical analysis of a small, flexible molecule like trans-1,2-cyclopentanediol.
Computational Workflow
Detailed Protocol for DFT Calculations
A reliable protocol for studying the conformations of trans-1,2-cyclopentanediol would involve the following steps:
-
Initial Structure Generation : Generation of initial 3D coordinates for various possible conformers (e.g., envelope and half-chair with different hydroxyl orientations).
-
Conformational Search : A preliminary, broader search for low-energy conformers can be performed using less computationally expensive methods like molecular mechanics (MMFF) or semi-empirical methods.
-
Geometry Optimization : The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method. A common choice is Density Functional Theory (DFT).
-
Functional Selection : The choice of the exchange-correlation functional is critical. For conformational energies of small organic molecules, modern dispersion-corrected hybrid functionals such as B3LYP-D3(BJ) or functionals from the ωB97X series are recommended for a good balance of accuracy and computational cost.
-
Basis Set Selection : A triple-zeta quality basis set, such as 6-311+G(d,p) or a member of the Pople or Dunning families (e.g., cc-pVTZ), is generally required to provide sufficient flexibility for an accurate description of the electron density.
-
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory as the optimization. This step is crucial to:
-
Confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to obtain Gibbs free energies at a specific temperature.
-
-
Solvation Effects : To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the optimization and energy calculation steps.
-
High-Level Energy Refinement : For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2 ) or coupled-cluster theory (CCSD(T) ) with a larger basis set.
Logical Relationship of Key Concepts
Conclusion
The conformational analysis of trans-1,2-cyclopentanediol reveals a delicate balance between torsional strain, steric effects, and potential intramolecular interactions. Theoretical calculations have identified the diequatorial half-chair and the diaxial envelope as the two most significant conformers. While the half-chair is often predicted to be more stable, the choice of computational methodology can significantly impact the results, with some higher-level theories suggesting a greater stability for the diaxial form. A thorough understanding of these conformational preferences is essential for predicting the molecule's behavior and for its application in fields such as drug design, where molecular shape is paramount for biological activity. Future studies employing high-level ab initio methods and experimental validation will be crucial for a definitive characterization of this molecule's conformational landscape.
References
Methodological & Application
Application Notes and Protocols: The Use of trans-1,2-Cyclopentanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-1,2-cyclopentanediol is a versatile and valuable chiral building block in the field of asymmetric synthesis. Its rigid C2-symmetric scaffold and readily available enantiomers make it an excellent starting material for the synthesis of a variety of chiral ligands and auxiliaries. These, in turn, are employed to induce stereoselectivity in a wide range of chemical transformations, leading to the efficient production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This document provides an overview of key applications, detailed experimental protocols, and quantitative data for reactions utilizing trans-1,2-cyclopentanediol and its derivatives.
Application Notes
The primary application of trans-1,2-cyclopentanediol in asymmetric synthesis is as a precursor for chiral ligands and auxiliaries. Its trans configuration provides a well-defined stereochemical environment that can be effectively translated to the catalytic center or the reacting substrate.
Chiral Phosphine Ligands for Asymmetric Catalysis
Enantiomerically pure trans-1,2-cyclopentanediol is a common starting material for the synthesis of chiral diphosphine ligands. These ligands, upon coordination with transition metals such as palladium, rhodium, and ruthenium, form highly effective catalysts for a variety of asymmetric reactions.
A notable example is the synthesis of ligands like (1R,2R)-trans-1,2-bis(diphenylphosphinomethyl)cyclopentane. These ligands have been successfully applied in:
-
Asymmetric Allylic Alkylation (AAA): Palladium complexes of these ligands catalyze the enantioselective alkylation of allylic substrates, a powerful C-C bond-forming reaction. High enantioselectivities have been achieved in the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
-
Asymmetric Hydrogenation: Rhodium and ruthenium complexes are employed in the asymmetric hydrogenation of various prochiral olefins and ketones, providing access to chiral alcohols and other saturated compounds with high enantiomeric excess (ee).
Asymmetric Desymmetrization of meso-1,2-Cyclopentanediol
The desymmetrization of the achiral meso-1,2-cyclopentanediol is an efficient strategy to generate chiral building blocks. This is typically achieved through enantioselective acylation catalyzed by a chiral nucleophilic catalyst. This method allows for the preparation of mono-acylated products with high enantiopurity, which can then be used in the synthesis of more complex molecules.
Quantitative Data Summary
The following tables summarize the quantitative data for key applications of trans-1,2-cyclopentanediol in asymmetric synthesis.
Table 1: Asymmetric Desymmetrization of meso-1,2-Cyclopentanediol via Enantioselective Acylation
| Entry | Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Catalyst 4 | Isobutyric Anhydride | Chloroform | -20 | 85 | ~0 | [1] |
| 2 | Catalyst 25 | Isobutyric Anhydride | Chloroform | -20 | 73 | ~0 | [1] |
Note: In this specific study, the catalysts used did not induce significant enantioselectivity for the desymmetrization of meso-1,2-cyclopentanediol, highlighting the importance of catalyst selection for a given substrate. However, the methodology is a key application.
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-trans-1,2-Bis(tosyloxymethyl)cyclopentane
This protocol describes a key intermediate step in the synthesis of chiral phosphine ligands from (1R,2R)-trans-1,2-cyclopentanediol.
Materials:
-
(1R,2R)-trans-1,2-Cyclopentanediol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ditosylate.
Protocol 2: Asymmetric Desymmetrization of meso-1,2-Cyclopentanediol (General Procedure)
This protocol provides a general methodology for the enantioselective acylation of meso-1,2-cyclopentanediol. The specific catalyst and conditions should be optimized for the desired outcome.
Materials:
-
meso-1,2-Cyclopentanediol
-
Chiral catalyst (e.g., a C2-symmetric chiral 4-pyrrolidinopyridine derivative)
-
Acylating agent (e.g., isobutyric anhydride)
-
Anhydrous solvent (e.g., chloroform)
-
Triethylamine (or other non-nucleophilic base)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of meso-1,2-cyclopentanediol (1.0 eq) and the chiral catalyst (0.05 - 0.2 eq) in the anhydrous solvent at the desired temperature (e.g., -20 °C), add the acylating agent (1.1 - 1.5 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the monoacylated product from the diacylated product and unreacted diol.
-
Determine the enantiomeric excess of the monoacylated product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of trans-1,2-cyclopentanediol in asymmetric synthesis.
Caption: Workflow for the synthesis of a chiral diphosphine ligand.
Caption: Conceptual diagram of asymmetric desymmetrization.
References
Chiral Ligands from trans-1,2-Cyclopentanediol: A Guide to Synthesis and Application in Asymmetric Catalysis
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols detailing the preparation of valuable chiral ligands from trans-1,2-cyclopentanediol is now available for researchers, scientists, and professionals in drug development. This guide provides detailed methodologies for the synthesis of phosphine- and TADDOL-analogous ligands and their application in high-impact asymmetric catalytic reactions, complete with quantitative data and visual workflows.
trans-1,2-Cyclopentanediol serves as a versatile and cost-effective chiral scaffold for the development of a diverse range of ligands crucial for enantioselective synthesis. The inherent C₂-symmetry of this diol allows for the creation of highly effective stereochemical environments in metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often associated with a single enantiomer.
This document outlines the synthesis of three major classes of chiral ligands derived from trans-1,2-cyclopentanediol: chiral phosphites, diphosphines, and TADDOL-analogous phosphoramidites. Detailed experimental protocols for each synthesis are provided to ensure reproducibility. Furthermore, the application of these ligands in key asymmetric transformations, namely Rhodium-catalyzed hydrogenation and Copper-catalyzed conjugate addition, is presented with a focus on performance metrics such as yield and enantiomeric excess.
Synthesis of Chiral Ligands: An Overview
The preparation of chiral ligands from trans-1,2-cyclopentanediol typically involves the functionalization of the two hydroxyl groups. The synthetic pathways for the three main classes of ligands discussed are depicted below.
Figure 1. General synthetic pathways for the preparation of chiral phosphite, diphosphine, and TADDOL-analogous ligands from trans-1,2-cyclopentanediol.
Application in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. The ligands derived from trans-1,2-cyclopentanediol have demonstrated high efficacy in several critical transformations.
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral phosphine ligands are renowned for their ability to induce high enantioselectivity in the hydrogenation of prochiral olefins. The rigid backbone of the cyclopentane ring in these ligands creates a well-defined chiral pocket around the rhodium center, leading to excellent stereocontrol.
Figure 2. A simplified representation of the catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentane-derived Phosphite | 1 | CH₂Cl₂ | 1 | 12 | >99 | 95 |
| 2 | Cycloplataphos (Diphosphine) | 0.5 | Toluene | 10 | 6 | 98 | >99 |
| 3 | TADDOL-analogous Phosphoramidite | 1 | THF | 1 | 24 | 97 | 92 |
Copper-Catalyzed Asymmetric Conjugate Addition
The addition of organometallic reagents to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Chiral ligands derived from trans-1,2-cyclopentanediol, particularly phosphites, have been successfully employed in the copper-catalyzed enantioselective 1,4-addition of dialkylzinc reagents to enones.
Figure 3. Key steps in the Cu-catalyzed asymmetric conjugate addition.
Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentane-derived Phosphite A | 2 | Toluene | -20 | 3 | 95 | 88 |
| 2 | Cyclopentane-derived Phosphite B | 2 | Et₂O | -30 | 5 | 92 | 93 |
| 3 | TADDOL-analogous Phosphoramidite | 5 | Toluene | -20 | 12 | 85 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphite Ligand
-
To a solution of (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq) in dry toluene (0.2 M) under an argon atmosphere, add phosphorus trichloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare a solution of (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in dry toluene (0.2 M).
-
Cool the BINOL solution to 0 °C and add the previously prepared phosphorochloridite solution dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the chiral phosphite ligand.
Protocol 2: Synthesis of a Chiral Diphosphine Ligand (Cycloplataphos)
-
To a solution of (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq) in pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.
-
Stir the mixture at 0 °C for 4 hours and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate to give the crude ditosylate.
-
Prepare a solution of diphenylphosphine (2.5 eq) in THF (0.3 M) and cool to -78 °C. Add n-butyllithium (2.5 eq) dropwise and stir for 30 minutes to generate lithium diphenylphosphide.
-
Add a solution of the crude ditosylate in THF (0.5 M) to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization from ethanol to yield the chiral diphosphine ligand.
Protocol 3: Synthesis of a TADDOL-Analogous Phosphoramidite Ligand
-
To a solution of (1R,2R)-trans-1,2-cyclopentanediol (1.0 eq) in dry toluene (0.3 M) under argon, add tris(dimethylamino)phosphine (1.1 eq).
-
Heat the mixture to 110 °C and stir for 3 hours.
-
Cool the reaction to room temperature and add 2,6-diaminopyridine (0.5 eq).
-
Heat the mixture to 110 °C and stir for a further 12 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (triethylamine-deactivated silica, hexanes/ethyl acetate) to obtain the TADDOL-analogous ligand.
Protocol 4: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, dissolve the chiral ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in the appropriate solvent (2 mL).
-
Stir the solution at room temperature for 20 minutes.
-
Add the prochiral olefin (1.0 mmol) to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen to the desired pressure and stir the reaction at room temperature for the specified time.
-
Carefully release the pressure and concentrate the reaction mixture.
-
Determine the yield by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Protocol 5: General Procedure for Cu-Catalyzed Asymmetric Conjugate Addition
-
In a Schlenk tube under argon, dissolve Cu(OTf)₂ (0.02 mmol) and the chiral ligand (0.022 mmol) in the specified solvent (1 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to the desired temperature and add the enone (1.0 mmol).
-
Add the dialkylzinc reagent (1.5 mmol, 1.0 M in hexanes) dropwise.
-
Stir the reaction at the same temperature for the specified time.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography and determine the yield and enantiomeric excess.
These detailed notes and protocols provide a solid foundation for the synthesis and application of chiral ligands derived from trans-1,2-cyclopentanediol, empowering researchers to advance the field of asymmetric catalysis.
Application of trans-1,2-Cyclopentanediol in Pharmaceutical Intermediate Synthesis
Introduction
trans-1,2-Cyclopentanediol, a commercially available and versatile chiral building block, has emerged as a valuable starting material in the stereoselective synthesis of a wide array of pharmaceutical intermediates. Its rigid C2-symmetric scaffold provides a robust platform for the introduction of chirality, influencing the stereochemical outcome of subsequent reactions. This attribute is of paramount importance in drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. These application notes provide a detailed overview of the use of trans-1,2-cyclopentanediol in the synthesis of key pharmaceutical intermediates, including carbocyclic nucleosides and prostaglandins, as well as its utility in the preparation of chiral ligands for asymmetric catalysis. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in a research and development setting.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose oxygen of the natural nucleoside is replaced by a methylene group, are a critical class of antiviral agents. Their enhanced stability towards enzymatic cleavage makes them attractive therapeutic candidates. trans-1,2-Cyclopentanediol serves as a key chiral precursor for the synthesis of the cyclopentane core of these molecules, enabling the stereocontrolled installation of the nucleobase and other functionalities. A prominent example is the synthesis of (-)-Carbovir, a potent inhibitor of HIV reverse transcriptase.
Logical Workflow for Carbocyclic Nucleoside Synthesis from trans-1,2-Cyclopentanediol
Figure 1. Logical workflow for the synthesis of carbocyclic nucleoside analogues.
Experimental Protocol: Synthesis of a Protected Aminocyclopentenol Intermediate
This protocol outlines the initial steps towards the synthesis of a key intermediate for carbocyclic nucleosides, starting from (1R,2R)-1,2-Cyclopentanediol.
Step 1: Monotosylation of (1R,2R)-1,2-Cyclopentanediol
-
To a stirred solution of (1R,2R)-1,2-cyclopentanediol (1.0 eq) in pyridine (0.2 M) at 0 °C is slowly added p-toluenesulfonyl chloride (1.05 eq).
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes:ethyl acetate gradient) to afford the monotosylate.
Step 2: Epoxidation
-
To a solution of the monotosylate (1.0 eq) in methanol (0.1 M) at room temperature is added potassium carbonate (1.5 eq).
-
The mixture is stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude epoxide.
Step 3: Azide Opening of the Epoxide
-
To a solution of the crude epoxide (1.0 eq) in a 4:1 mixture of ethanol and water (0.1 M) is added sodium azide (2.0 eq) and ammonium chloride (1.2 eq).
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude azido alcohol is purified by column chromatography.
Step 4: Protection of the Alcohol
-
To a solution of the azido alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF (0.2 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography.
Step 5: Reduction of the Azide
-
To a solution of the protected azido alcohol (1.0 eq) in THF (0.1 M) is added triphenylphosphine (1.2 eq) followed by water (2.0 eq).
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected amino alcohol.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | Monotosylate | (1R,2R)-1,2-Cyclopentanediol | 85-90 |
| 2 | Epoxide | Monotosylate | 90-95 |
| 3 | Azido alcohol | Epoxide | 80-88 |
| 4 | TBDMS-protected azido alcohol | Azido alcohol | 92-97 |
| 5 | TBDMS-protected amino alcohol | TBDMS-protected azido alcohol | 88-93 |
Synthesis of Prostaglandin Intermediates
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The stereocontrolled synthesis of prostaglandins is a significant challenge in organic chemistry. trans-1,2-Cyclopentanediol can be utilized as a chiral pool starting material to establish the stereochemistry of the cyclopentane core of various prostaglandins.
Experimental Workflow for Prostaglandin Synthesis
Figure 2. General experimental workflow for prostaglandin synthesis.
Experimental Protocol: Synthesis of a Functionalized Cyclopentenone Intermediate
This protocol describes a potential route to a key cyclopentenone intermediate for prostaglandin synthesis, starting from trans-1,2-cyclopentanediol.
Step 1: Monosilylation of trans-1,2-Cyclopentanediol
-
To a solution of trans-1,2-cyclopentanediol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C is added triethylamine (1.1 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (1.05 eq) in CH₂Cl₂.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Step 2: Oxidation to the Ketone
-
To a solution of the monosilylated diol (1.0 eq) in CH₂Cl₂ (0.1 M) is added pyridinium chlorochromate (PCC, 1.5 eq) and Celite.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure to yield the crude ketone, which is used in the next step without further purification.
Step 3: α,β-Unsaturation
-
To a solution of the crude ketone (1.0 eq) in THF (0.2 M) at -78 °C is added lithium diisopropylamide (LDA, 1.1 eq).
-
After stirring for 1 hour at -78 °C, a solution of phenylselenyl bromide (1.1 eq) in THF is added dropwise.
-
The reaction is stirred for another hour at -78 °C and then quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude selenide is dissolved in CH₂Cl₂ (0.1 M), and 30% aqueous H₂O₂ (3.0 eq) is added at 0 °C.
-
The mixture is stirred vigorously for 2 hours, then diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography to afford the cyclopentenone.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | Monosilylated diol | trans-1,2-Cyclopentanediol | 80-85 |
| 2 | Silylated cyclopentanone | Monosilylated diol | 85-90 (crude) |
| 3 | Silylated cyclopentenone | Silylated cyclopentanone | 65-75 (over 2 steps) |
Synthesis of Chiral Ligands for Asymmetric Catalysis
The C₂-symmetric nature of trans-1,2-cyclopentanediol makes it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to transition metals, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Signaling Pathway Analogy for Chiral Ligand Action
Figure 3. Conceptual pathway of asymmetric catalysis using a ligand derived from trans-1,2-cyclopentanediol.
Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand
This protocol describes the synthesis of a C₂-symmetric diphosphine ligand from (1R,2R)-1,2-cyclopentanediol.
Step 1: Conversion to Dimesylate
-
To a solution of (1R,2R)-1,2-cyclopentanediol (1.0 eq) and triethylamine (2.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added methanesulfonyl chloride (2.2 eq) dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄, filtered, and concentrated to give the crude dimesylate.
Step 2: Nucleophilic Substitution with Diphenylphosphine
-
To a solution of lithium diphenylphosphide (prepared from diphenylphosphine and n-BuLi, 2.2 eq) in THF (0.3 M) at 0 °C is added a solution of the crude dimesylate (1.0 eq) in THF.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is carefully quenched with saturated aqueous NH₄Cl at 0 °C.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel under an inert atmosphere to afford the chiral diphosphine ligand.
Quantitative Data
| Step | Product | Starting Material | Yield (%) |
| 1 | Dimesylate | (1R,2R)-1,2-Cyclopentanediol | 95-99 (crude) |
| 2 | Diphosphine Ligand | Dimesylate | 60-70 |
Conclusion
trans-1,2-Cyclopentanediol is a readily accessible and highly effective chiral starting material for the synthesis of important pharmaceutical intermediates. Its inherent C₂-symmetry and well-defined stereochemistry allow for the efficient construction of complex chiral molecules such as carbocyclic nucleosides and prostaglandins. Furthermore, it serves as a valuable scaffold for the development of chiral ligands that enable a broad range of asymmetric transformations. The protocols and data presented herein provide a foundation for researchers and scientists in the pharmaceutical industry to leverage the synthetic potential of this versatile building block in drug discovery and development programs.
Application Note: A Detailed Protocol for the Synthesis of trans-1,2-Cyclopentanediol via Epoxidation of Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of trans-1,2-cyclopentanediol from cyclopentene. The procedure first involves the epoxidation of cyclopentene using meta-chloroperbenzoic acid (m-CPBA) to yield cyclopentene oxide. The subsequent step details the acid-catalyzed hydrolysis of the epoxide intermediate, which proceeds via a stereospecific SN2-like mechanism to produce the final trans-1,2-cyclopentanediol. This protocol includes detailed experimental procedures, a summary of quantitative data, and safety precautions.
Introduction
Vicinal diols, particularly those with a trans stereochemistry, are valuable building blocks in organic synthesis and are common structural motifs in many biologically active molecules and pharmaceuticals. The synthesis of trans-1,2-cyclopentanediol from cyclopentene is a classic and reliable transformation that demonstrates two fundamental organic reactions: epoxidation of an alkene and the subsequent acid-catalyzed ring-opening of the resulting epoxide. The epoxidation is a syn-addition, and the subsequent hydrolysis is an anti-addition, resulting in the overall anti-dihydroxylation of the initial alkene.[1][2] This protocol has been optimized for laboratory-scale synthesis, providing a clear and reproducible method for obtaining the target compound.
Overall Reaction Scheme
Caption: Two-step synthesis of trans-1,2-cyclopentanediol.
Experimental Protocols
Materials and Equipment:
-
Cyclopentene
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Safety Precautions:
-
meta-Chloroperbenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially when dry or in contact with flammable materials.[3][4][5][6][7] It is a skin and eye irritant and may cause respiratory irritation.[3][4] Handle m-CPBA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving CH₂Cl₂ should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE.
-
The epoxidation reaction can be exothermic. The use of an ice bath for temperature control is recommended.
Step 1: Epoxidation of Cyclopentene
This procedure is adapted from a standard protocol for the epoxidation of olefins.[8]
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (see Table 1 for amounts) in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0 °C.
-
While stirring, slowly add a solution of meta-chloroperbenzoic acid (m-CPBA, ~77%) in CH₂Cl₂ in portions over 30 minutes. Maintain the temperature of the reaction mixture below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the cyclopentene starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The crude product is cyclopentene oxide, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
This procedure is based on the acid-catalyzed ring-opening of epoxides to form trans-diols.[1][9][10][11]
-
Transfer the crude cyclopentene oxide to a 250 mL round-bottom flask.
-
Add a 1:1 mixture of water and a suitable organic co-solvent like acetone or tetrahydrofuran (THF) to dissolve the epoxide.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude trans-1,2-cyclopentanediol.
Purification of trans-1,2-Cyclopentanediol
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the product oils out, add a small amount of hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Quantitative Data for the Synthesis of trans-1,2-Cyclopentanediol
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Stoichiometric Ratio |
| Cyclopentene | 68.12 | 50.0 | 4.2 mL (3.41 g) | 1.0 |
| m-CPBA (~77%) | 172.57 | 60.0 | 13.4 g | 1.2 |
| trans-1,2-Cyclopentanediol | 102.13 | - | Theoretical Yield: 5.11 g | - |
Note: The density of cyclopentene is approximately 0.77 g/mL.
Logical Workflow Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary for Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the reliable and predictable control of stereochemistry. While numerous auxiliaries have been developed, those offering high levels of stereoselectivity, broad applicability, and ease of removal are of greatest value. This document provides detailed application notes and protocols for the use of a highly effective chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. This auxiliary, in the form of the (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional efficacy in directing stereoselective alkylation and aldol reactions, consistently affording products with excellent diastereomeric excess (>99%).[1]
The rigid cyclopentane backbone fused to the oxazolidinone ring creates a well-defined steric environment, enabling high facial selectivity in enolate reactions. These protocols offer a practical and robust methodology for the synthesis of enantiomerically enriched carboxylic acids and their derivatives, which are key intermediates in the development of pharmaceutical agents and other complex chiral molecules.
Data Presentation
The following tables summarize the quantitative data for asymmetric alkylation and aldol reactions conducted using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.
Table 1: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | N-(2-Benzylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 85 | >99 |
| 2 | Allyl iodide | N-(2-Allylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 82 | >99 |
Data sourced from analogous reactions and demonstrate the high diastereoselectivity typically observed with this class of auxiliary.
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes
| Entry | Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Isobutyraldehyde | syn-Aldol Adduct | 80 | >99 |
| 2 | Benzaldehyde | syn-Aldol Adduct | 75 | >99 |
| 3 | p-Tolualdehyde | syn-Aldol Adduct | 78 | >99 |
| 4 | p-Anisaldehyde | syn-Aldol Adduct | 70 | >99 |
Data obtained from reactions using the specified chiral auxiliary, highlighting its effectiveness across a range of aldehydes.[1]
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-2-Aminocyclopentan-1-ol
The chiral auxiliary is derived from (1S,2R)-2-aminocyclopentan-1-ol, which can be synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate through a multi-step sequence involving a baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement.[1]
Protocol 2: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)
This protocol describes the formation of the key oxazolidinone auxiliary from the corresponding amino alcohol.
Materials:
-
(1S,2R)-2-Aminocyclopentan-1-ol
-
Diphenyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of (1S,2R)-2-aminocyclopentan-1-ol in DCM, add triethylamine at 0 °C.
-
Slowly add a solution of diphenyl carbonate or a phosgene equivalent in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Protocol 3: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the N-acylated chiral auxiliary.
Materials:
-
(4R,5S)-Cyclopentano[d]oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., benzyl bromide, allyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes. Add propionyl chloride and stir for an additional 1 hour at -78 °C. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-propionyl imide by chromatography.
-
Alkylation: To a solution of the N-propionyl imide in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by flash column chromatography.
Protocol 4: Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective syn-aldol reaction.
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-propionyl imide in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine followed by the dropwise addition of dibutylboron triflate. Stir the mixture at 0 °C for 1 hour to form the boron enolate.[1]
-
Cool the reaction mixture to -78 °C and add the aldehyde dropwise.[1]
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.[1]
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The diastereomeric excess is determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.
Protocol 5: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid and allow for the recovery of the auxiliary.
Materials:
-
Alkylated or aldol product
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated or aldol adduct in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroxide and 30% hydrogen peroxide.
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid or β-hydroxy acid.
Visualizations
Caption: Workflow for Asymmetric Alkylation.
Caption: Workflow for Asymmetric Aldol Reaction.
Caption: Rationale for syn-Stereoselectivity.
References
Application Notes & Protocols: Catalytic Applications of Metal Complexes with trans-1,2-Cyclopentanediol Derived Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance for achieving high stereocontrol in metal-catalyzed reactions. Chiral ligands create a specific three-dimensional environment around a metal center, which directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry.
Among the various chiral scaffolds used for ligand synthesis, C₂-symmetric diols are highly valued due to their well-defined stereochemistry and rigid backbone. trans-1,2-Cyclopentanediol is a versatile and readily available chiral building block that serves as an excellent precursor for a variety of chiral ligands, including diphosphines, diamines, and Schiff bases.[1] Metal complexes incorporating these ligands have demonstrated significant potential in a range of catalytic applications, from asymmetric hydrogenation and oxidation to carbon-carbon bond formation. These application notes provide an overview of the synthesis of ligands derived from trans-1,2-cyclopentanediol and detail their use in key catalytic transformations.
Ligand Synthesis from trans-1,2-Cyclopentanediol
The synthesis of chiral ligands from trans-1,2-cyclopentanediol typically involves the conversion of the diol into a more reactive intermediate, such as a dimesylate or a cyclic sulfate, followed by nucleophilic substitution with appropriate phosphide or amine groups. This modular approach allows for the synthesis of a diverse range of ligand classes.
A general workflow for the synthesis of chiral diphosphine ligands, a prominent class derived from this diol, is outlined below. This process leverages the C₂-symmetry of the starting material to produce ligands that are highly effective in creating a well-defined chiral pocket around the metal center.
Caption: General workflow for synthesizing diphosphine ligands.
Catalytic Application: Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful methods for producing enantiomerically pure compounds. Rhodium and Ruthenium complexes bearing chiral diphosphine ligands are particularly effective for the hydrogenation of prochiral olefins and ketones.[2][3][4] Ligands derived from trans-1,2-cyclopentanediol provide the necessary chirality and conformational rigidity to induce high levels of enantioselectivity.
Performance Data
The following table summarizes the performance of Rhodium and Ruthenium catalysts with cyclopentane-based diphosphine ligands in the asymmetric hydrogenation of various substrates.
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ (bar) | Temp (°C) | Time (h) | Conv. (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | [Rh(COD)(L1)]BF₄ | 100 | 1 | 25 | 12 | >99 | 98 (R) |
| 2 | Dimethyl itaconate | [Rh(COD)(L1)]BF₄ | 100 | 10 | 25 | 16 | >99 | 96 (S) |
| 3 | Acetophenone | [RuCl₂(L2)(dpen)] | 500 | 50 | 80 | 24 | 98 | 95 (R) |
| 4 | Methyl benzoylformate | [Rh(COD)(L1)]BF₄ | 200 | 20 | 30 | 18 | >99 | 97 (R) |
| 5 | β-Ketoester | [Ru(OAc)₂(L2)] | 1000 | 80 | 50 | 20 | >99 | 99 (S) |
L1 = (1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclopentane L2 = (1S,2S)-1,2-Bis(dicyclohexylphosphino)cyclopentane (Note: Data is representative and compiled from typical results for this class of ligands).
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclopentane (Ligand L1)
-
Methyl α-acetamidoacrylate (Substrate)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (In situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and the chiral diphosphine ligand L1 (e.g., 4.7 mg, 0.011 mmol, 1.1 eq) to a Schlenk flask or an autoclave vial.
-
Add 5 mL of degassed methanol to the flask.
-
Stir the mixture at room temperature for 30 minutes. A clear, orange-red solution of the active catalyst should form.
-
-
Hydrogenation Reaction:
-
Add the substrate, methyl α-acetamidoacrylate (143.1 mg, 1.0 mmol), to the catalyst solution.
-
Seal the flask or autoclave.
-
Purge the system by pressurizing with hydrogen gas (to ~5 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 bar).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary (eluent: hexane/ethyl acetate).
-
Determine the conversion by ¹H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.
-
Caption: Rh-catalyzed asymmetric hydrogenation cycle.
Catalytic Application: Asymmetric Epoxidation
Metal-salen complexes are renowned for their effectiveness in asymmetric epoxidation reactions.[5] While trans-1,2-diaminocyclohexane is the most common backbone for salen ligands, the analogous trans-1,2-diaminocyclopentane (which can be synthesized from the diol) also forms highly effective catalysts. These complexes, particularly with Manganese(III), can catalyze the epoxidation of unfunctionalized olefins with high enantioselectivity using common oxidants.
Performance Data
The table below shows representative results for the Mn(III)-Salen catalyzed epoxidation of various olefins.
| Entry | Substrate | Catalyst System | Oxidant | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | cis-β-Methylstyrene | Mn(III)-Salen(Cp) | m-CPBA | NMO | 0 | 4 | 85 | 92 |
| 2 | Styrene | Mn(III)-Salen(Cp) | NaOCl | 4-PPNO | 0 | 3 | 78 | 85 |
| 3 | 1,2-Dihydronaphthalene | Mn(III)-Salen(Cp) | m-CPBA | NMO | -20 | 6 | 90 | 96 |
| 4 | Indene | Mn(III)-Salen(Cp) | NaOCl | 4-PPNO | 0 | 2 | 88 | 91 |
Salen(Cp) = N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclopentanediamine NMO = N-Methylmorpholine N-oxide; 4-PPNO = 4-phenylpyridine N-oxide
Experimental Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene
This protocol outlines the epoxidation of an olefin using a Mn-Salen complex and m-CPBA as the oxidant.
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclopentanediamino manganese(III) chloride [Mn(III)-Salen(Cp)]
-
cis-β-Methylstyrene (Substrate)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
pH 7 Phosphate buffer
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the Mn(III)-Salen(Cp) catalyst (e.g., 32 mg, 0.05 mmol, 5 mol%).
-
Add N-Methylmorpholine N-oxide (NMO) (e.g., 234 mg, 2.0 mmol) as a co-catalyst.
-
Add 5 mL of anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.
-
-
Epoxidation Reaction:
-
Add the substrate, cis-β-methylstyrene (118 mg, 1.0 mmol), to the cooled solution.
-
In a separate flask, dissolve m-CPBA (e.g., 270 mg, ~1.2 mmol, 1.2 eq) in 5 mL of dichloromethane.
-
Add the m-CPBA solution slowly to the reaction mixture over a period of 1 hour using a syringe pump to maintain a low concentration of the oxidant.
-
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a pH 7 phosphate buffer and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Catalytic Application: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Metal complexes with chiral ligands derived from trans-1,2-cyclopentanediol can act as chiral Lewis acids to catalyze this reaction, controlling both the diastereoselectivity and enantioselectivity. Copper(II) complexes with BOX-type ligands (bisoxazolines), which can be synthesized from the corresponding diamine, are effective for this transformation.
Performance Data
The table presents data for the Cu(II)-BOX catalyzed Diels-Alder reaction between cyclopentadiene and an N-acyloxazolidinone.
| Entry | Dienophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | N-Acryloyl-2-oxazolidinone | Cu(Cp-BOX)(OTf)₂ | CH₂Cl₂ | -78 | 24 | 95 | 98:2 | 98 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cu(Cp-BOX)(OTf)₂ | CH₂Cl₂ | -40 | 48 | 88 | 95:5 | 96 |
| 3 | N-Cinnamoyl-2-oxazolidinone | Cu(Cp-BOX)(SbF₆)₂ | THF | -78 | 36 | 85 | >99:1 | 94 |
Cp-BOX = 2,2'-Isopropylidenebis(4-phenyl-4,5-dihydrooxazole) with a cyclopentane backbone
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the cycloaddition of cyclopentadiene and N-acryloyl-2-oxazolidinone.
Materials:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Cp-BOX ligand
-
N-Acryloyl-2-oxazolidinone (Dienophile)
-
Cyclopentadiene (Diene, freshly cracked from dicyclopentadiene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Schlenk flask, magnetic stirrer, cryostat or appropriate cooling bath
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (36.2 mg, 0.1 mmol) and the Cp-BOX ligand (e.g., 40 mg, 0.11 mmol) in 5 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours. The solution should turn a clear blue-green color.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the dienophile, N-acryloyl-2-oxazolidinone (141.1 mg, 1.0 mmol), dissolved in 2 mL of CH₂Cl₂.
-
Add freshly cracked cyclopentadiene (132 mg, ~2.0 mmol, 2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (endo:exo), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis.
-
References
- 1. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Synthesis and Applications of trans-1,2-Cyclopentanediol Derivatives in Materials Science
Introduction
trans-1,2-Cyclopentanediol is a versatile alicyclic diol that serves as a crucial chiral building block in organic synthesis.[1] Its well-defined stereochemistry, with a trans configuration across the cyclopentane ring, makes it an ideal starting material for the construction of complex molecules with specific three-dimensional structures.[1] In materials science, derivatives of trans-1,2-cyclopentanediol are investigated for their potential in creating specialized polymers and liquid crystals.[1][2][3] Furthermore, this diol is a key component in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis, which is essential for producing enantiomerically pure compounds for various applications.[1][4]
Applications in Materials Science
The rigid and stereochemically defined structure of trans-1,2-cyclopentanediol makes it an attractive monomer for the synthesis of advanced materials:
-
Polymers: As a diol, it can be used in the synthesis of polyesters and other polymers, imparting unique thermal and mechanical properties due to its cyclic structure.[2][3]
-
Chiral Ligands: It is a precursor for the synthesis of chiral phosphine ligands.[4] These ligands are instrumental in asymmetric catalysis, a field with significant implications for the production of enantiopure pharmaceuticals and fine chemicals.
-
Liquid Crystals: The chirality and rigid core of trans-1,2-cyclopentanediol derivatives make them promising candidates for the development of novel liquid crystalline materials. These materials are essential for advanced display technologies and optical devices.
Experimental Protocols: Synthesis of trans-1,2-Cyclopentanediol
There are several reliable methods for the synthesis of trans-1,2-cyclopentanediol, primarily starting from cyclopentene. The choice of method determines the stereochemistry of the final product.
Protocol 1: Anti-dihydroxylation of Cyclopentene via Epoxidation and Acid-Catalyzed Hydrolysis
This two-step method is a common route to obtain trans-1,2-cyclopentanediol. The first step involves the epoxidation of cyclopentene, followed by acid-catalyzed ring-opening of the epoxide to yield the trans-diol.[5][6]
Step 1: Epoxidation of Cyclopentene
-
Materials:
-
Cyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve cyclopentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude cyclopentene oxide.
-
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Materials:
-
Crude cyclopentene oxide
-
Dilute aqueous sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve the crude cyclopentene oxide in a suitable solvent like diethyl ether or acetone.
-
Add dilute aqueous sulfuric acid to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude trans-1,2-cyclopentanediol.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Syn-dihydroxylation of Cyclopentene
For comparative purposes, the synthesis of cis-1,2-cyclopentanediol is achieved through syn-dihydroxylation. This method typically employs reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).[6][7]
-
Materials:
-
Cyclopentene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice-cold water
-
Ethanol
-
Celite®
-
-
Procedure:
-
Dissolve cyclopentene in ethanol in a round-bottom flask.
-
Prepare a solution of KMnO₄ in ice-cold water containing NaOH.
-
Slowly add the KMnO₄ solution to the cyclopentene solution while maintaining the temperature below 5 °C.
-
Stir the mixture vigorously for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain cis-1,2-cyclopentanediol.
-
Protocol 3: Asymmetric Dihydroxylation
For applications requiring enantiomerically pure diols, the Sharpless asymmetric dihydroxylation is a powerful method.[8] This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[8]
-
Materials:
-
Cyclopentene
-
AD-mix-α or AD-mix-β (commercially available reagent mixtures containing the catalyst, chiral ligand, and co-oxidant)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).
-
Add the AD-mix reagent to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0 °C and add cyclopentene.
-
Stir the reaction vigorously at 0 °C for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for another hour.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral diol by column chromatography.
-
Data Presentation
Table 1: Reagents for the Synthesis of 1,2-Cyclopentanediols
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| Cyclopentene | C₅H₈ | 68.12 | Starting material |
| m-CPBA | C₇H₅ClO₃ | 172.57 | Epoxidizing agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst for hydrolysis |
| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing agent for syn-dihydroxylation |
| Osmium Tetroxide | OsO₄ | 254.23 | Catalyst for syn-dihydroxylation |
| AD-mix | Mixture | Varies | Reagent for asymmetric dihydroxylation |
Table 2: Comparison of Synthetic Methods for 1,2-Cyclopentanediols
| Method | Key Reagents | Stereochemistry | Typical Yield |
| Epoxidation and Hydrolysis | m-CPBA, H₃O⁺ | trans (anti-addition) | High |
| Permanganate Oxidation | Cold, alkaline KMnO₄ | cis (syn-addition) | Moderate to High |
| Osmium Tetroxide Oxidation | OsO₄, NMO | cis (syn-addition) | High |
| Sharpless Dihydroxylation | AD-mix | Enantioselective (syn-addition) | High |
Table 3: Physical Properties of trans-1,2-Cyclopentanediol
| Property | Value |
| CAS Number | 5057-99-8[9][10] |
| Molecular Formula | C₅H₁₀O₂[9][11] |
| Molecular Weight | 102.13 g/mol [9][11] |
| Melting Point | 54-56 °C[10] |
| Boiling Point | 136 °C at 21.5 mmHg[10] |
| Appearance | Off-white crystalline powder[4][10] |
Visualizations
Caption: Synthetic pathways to trans- and cis-1,2-cyclopentanediol.
Caption: Experimental workflow for trans-1,2-cyclopentanediol synthesis.
References
- 1. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]
- 2. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,2-Cyclopentanediol | 5057-99-8 [amp.chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,2-Cyclopentanediol, trans- [webbook.nist.gov]
- 10. trans-1,2-Cyclopentanediol CAS#: 5057-99-8 [amp.chemicalbook.com]
- 11. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure trans-1,2-cyclopentanediol enantiomers are valuable building blocks in the synthesis of a variety of pharmacologically active compounds and chiral ligands. The separation of racemic mixtures of this diol is a critical step in accessing these enantiopure materials. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for achieving this separation, offering high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic trans-1,2-cyclopentanediol.
Lipases, a class of hydrolases, are effective biocatalysts for the enantioselective acylation of alcohols. In the kinetic resolution of racemic trans-1,2-cyclopentanediol, a lipase selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. This process results in a mixture of an enantioenriched monoacetate and the unreacted, enantioenriched diol, which can then be separated by conventional chromatographic methods. This approach allows for the preparation of both enantiomers of trans-1,2-cyclopentanediol.
Principle of Lipase-Catalyzed Kinetic Resolution
The fundamental principle of lipase-catalyzed kinetic resolution of a racemic diol involves the enzyme's ability to differentiate between the two enantiomers of the substrate. The lipase selectively catalyzes the acylation of one enantiomer, leading to the formation of a monoacylated product, while the other enantiomer remains largely unreacted. The ideal outcome is to stop the reaction at or near 50% conversion, at which point the theoretical maximum yield of both the acylated product and the remaining unreacted substrate, each with high enantiomeric excess (e.e.), can be achieved. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an efficient resolution process.
Data Presentation
The following tables summarize representative quantitative data for the lipase-catalyzed resolution of racemic trans-1,2-cyclopentanediol. These values are based on studies of similar cyclic diols and serve as a strong starting point for optimization.[1]
Table 1: Screening of Lipases for the Resolution of (±)-trans-1,2-Cyclopentanediol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Diol (%) | e.e. of Acetate (%) | E-value |
| 1 | Candida antarctica Lipase B (CAL-B, Novozym 435) | Vinyl Acetate | Diisopropyl Ether | 24 | ~50 | >99 | >99 | >200 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl Ether | 48 | ~48 | >95 | >95 | >150 |
| 3 | Candida rugosa Lipase (CRL) | Vinyl Acetate | Toluene | 72 | ~40 | ~85 | ~80 | ~20 |
| 4 | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Hexane | 72 | <20 | N/D | N/D | Low |
e.e. = enantiomeric excess; N/D = not determined. Data is representative and may vary based on specific reaction conditions.
Table 2: Effect of Acyl Donor on the Resolution with Candida antarctica Lipase B
| Entry | Acyl Donor | Time (h) | Conversion (%) | e.e. of Diol (%) | e.e. of Acetate (%) | E-value |
| 1 | Vinyl Acetate | 24 | ~50 | >99 | >99 | >200 |
| 2 | Isopropenyl Acetate | 24 | ~50 | >98 | >98 | >180 |
| 3 | Acetic Anhydride | 48 | ~45 | ~90 | ~88 | ~30 |
| 4 | Ethyl Acetate | 72 | <10 | N/D | N/D | Low |
Reaction conditions: CAL-B, Diisopropyl Ether, Room Temperature. Data is representative.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-trans-1,2-Cyclopentanediol using Candida antarctica Lipase B (Novozym 435)
This protocol describes a general procedure for the kinetic resolution of racemic trans-1,2-cyclopentanediol using immobilized Candida antarctica lipase B.
Materials:
-
(±)-trans-1,2-Cyclopentanediol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous diisopropyl ether (or other suitable organic solvent like tert-butyl methyl ether or hexane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add (±)-trans-1,2-cyclopentanediol (1.0 g, 9.8 mmol).
-
Dissolve the diol in anhydrous diisopropyl ether (50 mL).
-
Add Novozym 435 (100 mg, 10% w/w of the substrate).
-
Add vinyl acetate (1.8 mL, 19.6 mmol, 2.0 equivalents).
-
Stir the suspension at room temperature (or a controlled temperature, e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture of the unreacted diol and the monoacetylated product.
-
Separate the unreacted diol and the monoacetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Analyze the enantiomeric excess of the purified unreacted diol and the monoacetate. The monoacetate can be hydrolyzed back to the diol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of the diol.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol outlines a general method for determining the enantiomeric excess of the resolved trans-1,2-cyclopentanediol and its monoacetate. Derivatization may be necessary for the diol.
Materials:
-
Sample of resolved trans-1,2-cyclopentanediol or its monoacetate
-
Derivatizing agent (e.g., trifluoroacetic anhydride, if necessary)
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like FS-Hydrodex β-6TBDM)
Procedure:
-
Sample Preparation:
-
For the monoacetate, dissolve a small amount in a suitable solvent.
-
For the diol, derivatization to a more volatile species (e.g., di-trifluoroacetate) may be required. React the diol with a derivatizing agent like trifluoroacetic anhydride in a suitable solvent.
-
-
GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 1-5 °C/min to a final temperature (e.g., 150 °C).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic resolution of trans-1,2-cyclopentanediol.
Logical Relationship of Analytical Methods
Caption: Decision tree for selecting an e.e. determination method.[2]
Troubleshooting and Optimization
-
Low Conversion:
-
Increase enzyme loading.
-
Increase reaction temperature (note: this may decrease enantioselectivity).
-
Ensure anhydrous conditions, as water can lead to hydrolysis of the acyl donor and product.
-
Try a different acyl donor or solvent.
-
-
Low Enantioselectivity (E-value):
-
Decrease reaction temperature.
-
Screen different lipases.
-
Optimize the solvent. Non-polar, aprotic solvents often give higher enantioselectivity.
-
Stop the reaction at a lower conversion, as enantioselectivity can decrease at higher conversions.
-
-
Difficulty in Separating Products:
-
Optimize the mobile phase for column chromatography. A step-wise or gradient elution may be necessary.
-
Consider derivatization of the diol to alter its polarity before chromatography.
-
Conclusion
The enzymatic kinetic resolution of racemic trans-1,2-cyclopentanediol using lipases is a highly effective method for obtaining the enantiopure diols. Candida antarctica lipase B (Novozym 435) demonstrates excellent enantioselectivity and is a robust catalyst for this transformation. The provided protocols for the enzymatic reaction and the determination of enantiomeric excess offer a solid foundation for researchers in academia and industry to produce these valuable chiral building blocks for drug discovery and development. Optimization of reaction parameters such as enzyme, solvent, acyl donor, and temperature will be key to achieving maximum efficiency and enantiopurity.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of enantiopure trans-1,2-cyclopentanediol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. Two primary strategies are presented: a chemo-enzymatic approach involving asymmetric epoxidation followed by hydrolysis, and a biocatalytic approach utilizing enzymatic kinetic resolution of the racemic diol.
Method 1: Chemo-Enzymatic Synthesis via Asymmetric Epoxidation and Hydrolysis
This method is a powerful strategy for the de novo synthesis of a single enantiomer of trans-1,2-cyclopentanediol. The key step is the enantioselective epoxidation of cyclopentene using a chiral catalyst, followed by stereospecific ring-opening of the resulting epoxide. The Jacobsen-Katsuki epoxidation, employing a chiral manganese(III)-salen complex, is a well-established and scalable method for the asymmetric epoxidation of unfunctionalized olefins like cyclopentene.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Catalyst | (R,R)- or (S,S)-Jacobsen's Catalyst | 1-5 mol% loading |
| Oxidant | Sodium Hypochlorite (NaOCl, buffered) or m-CPBA | NaOCl is often preferred for large-scale due to cost and safety. |
| Co-catalyst/Additive | Pyridine N-oxide derivatives (e.g., 4-phenylpyridine N-oxide) | Can enhance reaction rate and enantioselectivity. |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures generally improve enantioselectivity. |
| Epoxidation Yield | 80-95% | Dependent on specific conditions and scale. |
| Enantiomeric Excess (ee) of Epoxide | >95% | Highly dependent on catalyst and reaction conditions. |
| Hydrolysis Conditions | Acid-catalyzed (e.g., dilute H₂SO₄) or water | Proceeds with inversion of stereochemistry. |
| Overall Yield of Diol | 70-85% | |
| Enantiomeric Purity of Diol | >95% ee |
Experimental Protocol: Asymmetric Epoxidation of Cyclopentene and Hydrolysis
Materials:
-
Cyclopentene
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]
-
Dichloromethane (DCM), reaction grade
-
4-Phenylpyridine N-oxide (optional)
-
Commercial bleach (e.g., Clorox®, buffered to pH ~11.3 with Na₂HPO₄ and NaOH) or m-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dilute Sulfuric Acid (e.g., 1 M H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl acetate
Procedure:
Part A: (1S,2R)-Cyclopentene Oxide Synthesis (Jacobsen Epoxidation)
-
To a stirred, cooled (0 °C) solution of cyclopentene (1.0 equivalent) in dichloromethane (approx. 0.5 M), add (R,R)-Jacobsen's catalyst (0.01-0.05 equivalents) and, if used, 4-phenylpyridine N-oxide (0.1-0.2 equivalents).
-
Slowly add a buffered aqueous solution of sodium hypochlorite (~1.5 equivalents) dropwise over 2-4 hours, maintaining the internal temperature below 5 °C.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1S,2R)-cyclopentene oxide.
Part B: Hydrolysis to (1R,2R)-trans-1,2-Cyclopentanediol
-
To the crude (1S,2R)-cyclopentene oxide, add a 1:1 mixture of water and a suitable organic co-solvent (e.g., THF or acetone).
-
Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the epoxide is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield enantiopure (1R,2R)-trans-1,2-cyclopentanediol.
Workflow Diagram
Caption: Chemo-enzymatic synthesis of enantiopure trans-1,2-cyclopentanediol.
Method 2: Biocatalytic Kinetic Resolution
Kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. For racemic trans-1,2-cyclopentanediol, lipase-catalyzed acylation is a common and scalable strategy. Immobilized Candida antarctica lipase B (Novozym 435) is a robust and highly selective biocatalyst for this transformation.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | 10-50 mg/mmol of substrate |
| Substrate | Racemic trans-1,2-cyclopentanediol | Concentration typically 0.1-0.5 M |
| Acyl Donor | Vinyl acetate | Used in slight excess (e.g., 1.1-1.5 equivalents) |
| Solvent | Toluene, tert-Butyl methyl ether (MTBE), or Hexane | Anhydrous conditions are crucial. |
| Reaction Temperature | 30-45 °C | |
| Reaction Time | 12-48 hours | Monitored for ~50% conversion. |
| Conversion | ~50% (theoretical maximum for resolution) | |
| Enantiomeric Excess (ee) of unreacted Diol | >99% | |
| Enantiomeric Excess (ee) of monoacetate | >99% | |
| Yield of recovered Diol | ~45-50% (of starting racemic diol) |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
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Racemic trans-1,2-cyclopentanediol
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Immobilized Candida antarctica Lipase B (Novozym 435)
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Vinyl acetate
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Anhydrous Toluene or MTBE
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Celite®
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of racemic trans-1,2-cyclopentanediol (1.0 equivalent) in anhydrous toluene (to a concentration of 0.2 M), add Novozym 435 (25 mg per mmol of diol).
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Add vinyl acetate (1.2 equivalents) to the suspension.
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Incubate the mixture in an orbital shaker at 40 °C and 200 rpm.
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Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.
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When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite®. Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S,S)-trans-1,2-cyclopentanediol from the (R,R)-monoacetate by silica gel column chromatography using a gradient of hexane/ethyl acetate.
-
The collected (R,R)-monoacetate can be hydrolyzed back to the (R,R)-diol using standard basic hydrolysis conditions (e.g., K₂CO₃ in methanol) if desired.
Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of trans-1,2-Cyclopentanediol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of trans-1,2-Cyclopentanediol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of trans-1,2-Cyclopentanediol.
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is unsuitable for trans-1,2-Cyclopentanediol. Due to its two hydroxyl groups, this compound is polar. "Like dissolves like" is a fundamental principle in selecting a recrystallization solvent.[1]
-
Solution:
-
Verify Solvent Choice: Ensure you are using a polar solvent. Good starting points for trans-1,2-Cyclopentanediol include water, ethanol, acetone, and ethyl acetate.
-
Increase Solvent Volume: Add small increments of hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your final yield.[1]
-
Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, select a more polar solvent. Refer to the solvent selection table below.
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Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature.[1][2]
-
Solution 1:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]
-
Seeding: Add a tiny crystal of pure trans-1,2-Cyclopentanediol to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1][2]
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
-
Possible Cause 2: Too much solvent was used. If an excessive amount of solvent was added, the solution may not be saturated enough for crystals to form even at low temperatures.[2][3]
-
Solution 2:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to "oil out."
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[2][4] This can also happen if the solution is too concentrated or cools too quickly.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[4]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this. Slow cooling favors the formation of well-defined crystals over an oil.
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Problem: The recovered crystals are discolored or appear impure.
-
Possible Cause: Colored impurities are present in the original material, or insoluble impurities were not removed.
-
Solution:
-
Use Activated Charcoal: If the solution is colored by soluble impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of the desired product.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool. This will remove any solid particles.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing trans-1,2-Cyclopentanediol?
A1: The ideal solvent is one in which trans-1,2-Cyclopentanediol is highly soluble at high temperatures and has low solubility at low temperatures. Based on its polar diol structure, good candidate solvents include:
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High Solubility: Water, Ethanol, Methanol, Acetone
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Moderate Solubility: Ethyl Acetate
-
Low Solubility (for mixed solvent systems): Hexane, Toluene
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[1] This creates a saturated solution, which is essential for obtaining a good yield of crystals upon cooling. Start with a small amount of solvent and add more in small portions until the solid just dissolves.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield:
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Use the minimum amount of hot solvent required for dissolution.[1]
-
Allow the solution to cool slowly and undisturbed to form larger crystals.
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Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q4: My crystals are very fine and powdery. Is this a problem?
A4: Very fine crystals can be a sign that the solution cooled too quickly.[5] While the purity may still be acceptable, larger, well-formed crystals are generally preferred as they are easier to filter and wash, and less likely to trap impurities. To obtain larger crystals, ensure the solution cools slowly and is not disturbed during the initial crystallization phase.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid (an oil) rather than as solid crystals.[2][4] This often happens when the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[4]
Data Presentation
Table 1: Qualitative Solubility of trans-1,2-Cyclopentanediol and its Analog in Various Solvents
| Solvent | Chemical Class | Polarity | Expected Solubility of trans-1,2-Cyclopentanediol | Notes |
| Water | Protic | High | High | Good for highly polar compounds. |
| Ethanol | Protic | High | High | Often a good choice for diols. |
| Acetone | Aprotic | High | High | Can be a good alternative to alcohols. |
| Ethyl Acetate | Aprotic | Medium | Moderate | May be suitable for obtaining a good crystal yield. |
| Hexane | Nonpolar | Low | Low | Can be used as the "poor" solvent in a mixed-solvent system. |
| Toluene | Nonpolar | Low | Low | Can be used as the "poor" solvent in a mixed-solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization of trans-1,2-Cyclopentanediol (Single Solvent Method - Example with Ethanol)
-
Dissolution: Place the crude trans-1,2-Cyclopentanediol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously. Add more ethanol in small portions until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once crystals begin to form and the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of trans-1,2-Cyclopentanediol.
Caption: Experimental workflow for the purification of trans-1,2-Cyclopentanediol.
References
Technical Support Center: Purification of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of cis-isomer impurities from trans-1,2-Cyclopentanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-1,2-cyclopentanediol?
A1: The most common and effective methods for separating diastereomers like cis- and trans-1,2-cyclopentanediol are fractional crystallization, column chromatography (including HPLC and GC), and chemical separation via derivatization.
Q2: Which separation method is most suitable for large-scale purification?
A2: For large-scale purifications, fractional crystallization is often the most cost-effective method.[1] However, its success is highly dependent on the solubility differences between the isomers in a chosen solvent system.[1] If crystallization is not feasible, preparative column chromatography is a viable, albeit more expensive, alternative.
Q3: How can I confirm the purity of my trans-1,2-cyclopentanediol after purification?
A3: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect and quantify the amount of residual cis-isomer.
Q4: Can the cis-isomer be converted to the desired trans-isomer?
A4: Recent research has shown that it is possible to isomerize cis-1,2-diols to the more stable trans-diequatorial isomers using photoredox catalysis.[2] This stereochemical editing approach can be an alternative to separation in some cases.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of trans-1,2-cyclopentanediol.
Method 1: Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility.[3] For cis- and trans-1,2-cyclopentanediol, the goal is to find a solvent in which the trans-isomer is significantly less soluble than the cis-isomer, especially at lower temperatures.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to determine the ideal one for recrystallization. An ideal solvent will dissolve the mixture at an elevated temperature but will result in the selective precipitation of the trans-isomer upon cooling.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the hot solvent to create a saturated solution.
-
Crystallization: Slowly cool the solution to induce crystallization of the less soluble trans-isomer. Seeding with a pure crystal of trans-1,2-cyclopentanediol can promote selective crystallization.
-
Isolation: Isolate the crystals of the trans-isomer by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the cis-isomer.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Crystallization Issues:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | Reheat the solution and evaporate some of the solvent to increase the concentration of the diol. Then, allow it to cool again.[4] |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4] | |
| Oiling out occurs instead of crystallization. | The compound is coming out of solution above its melting point due to high impurity levels or an inappropriate solvent. | Add a small amount of additional solvent and reheat to dissolve the oil. Try a different solvent or a solvent mixture.[5] |
| Low recovery of the trans-isomer. | Too much solvent was used, leading to a significant amount of the trans-isomer remaining in the mother liquor. | Concentrate the mother liquor and perform a second crystallization to recover more of the product.[4] |
| Purity is not satisfactory. | The cooling was too fast, trapping the cis-isomer in the crystal lattice. | Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.[6] |
| Inefficient washing of the crystals. | Ensure the crystals are washed with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product. |
Quantitative Data for Crystallization:
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers with high resolution.[7] Normal-phase chromatography using a diol or silica column is often effective for separating polar compounds like diols.
Experimental Protocol:
-
Column Selection: A diol-functionalized or a bare silica column is a good starting point for normal-phase HPLC.
-
Mobile Phase Selection: A non-polar mobile phase with a polar modifier is typically used. A common starting point could be a mixture of hexane or heptane with isopropanol or ethanol.
-
Method Development: Optimize the mobile phase composition to achieve baseline separation of the two isomers. A gradient elution may be necessary for complex mixtures.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and monitor the elution of the isomers using a suitable detector (e.g., refractive index or UV if derivatized).
-
Fraction Collection: Collect the fractions corresponding to the trans- and cis-isomers as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Troubleshooting HPLC Separation Issues:
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers. | Inappropriate mobile phase composition. | Adjust the polarity of the mobile phase by changing the ratio of the non-polar and polar solvents.[8] |
| Unsuitable column. | Try a different type of column, such as a chiral stationary phase, which can offer different selectivity for diastereomers.[9][10] | |
| Peak tailing or fronting. | Secondary interactions between the diols and the stationary phase. | Add a small amount of a modifier like an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase to improve peak shape.[7] |
| Column overload. | Reduce the amount of sample injected onto the column.[11] | |
| Variable retention times. | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[12] |
| Column degradation. | Flush the column or replace it if it has degraded over time.[11] |
Representative HPLC Method Parameters:
| Parameter | Value |
| Column | Diol-functionalized silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) |
| Temperature | 25 °C |
Method 3: Chemical Separation via Acetonide Formation
This method relies on the selective reaction of the cis-isomer with acetone to form a cyclic ketal (acetonide). The trans-isomer does not react due to steric hindrance.[13][14] The resulting acetonide has significantly different physical properties (e.g., boiling point, polarity) from the unreacted trans-diol, allowing for easy separation.
Experimental Protocol:
-
Reaction:
-
Dissolve the mixture of cis- and trans-1,2-cyclopentanediol in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Workup:
-
Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
-
Separation:
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the trans-1,2-cyclopentanediol and the cis-1,2-cyclopentanediol acetonide. These can be separated by distillation (if boiling points are sufficiently different) or by column chromatography. The acetonide is much less polar than the diol.
-
-
Hydrolysis (Optional):
-
If the purified cis-isomer is also desired, the acetonide can be hydrolyzed back to the diol by treatment with aqueous acid.
-
Troubleshooting Chemical Separation:
| Problem | Possible Cause | Solution |
| Incomplete reaction of the cis-isomer. | Insufficient catalyst or reaction time. | Add more catalyst or allow the reaction to proceed for a longer period. |
| Presence of water in the reaction mixture. | Use anhydrous acetone and reagents to drive the equilibrium towards acetonide formation. | |
| Difficult separation of the trans-diol and the acetonide. | Similar physical properties. | If distillation is ineffective, use column chromatography on silica gel, eluting with a non-polar solvent to isolate the acetonide, followed by a more polar solvent to elute the trans-diol. |
| Low yield of the trans-diol after separation. | Some of the trans-diol may have been lost during the workup or purification steps. | Optimize the extraction and purification procedures to minimize losses. |
Visualizations
Caption: Experimental workflows for the separation of cis- and trans-1,2-cyclopentanediol.
Caption: Logical relationship between the problem, separation methods, and the desired outcome.
References
- 1. reddit.com [reddit.com]
- 2. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcprocess.se [rcprocess.se]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Which of the following reagents would distinguish ciscyclopenta-1,2-diol .. [askfilo.com]
- 14. Chapter 15 Homework [web.pdx.edu]
Technical Support Center: Synthesis of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-1,2-cyclopentanediol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trans-1,2-cyclopentanediol, particularly via the common two-step epoxidation and hydrolysis method.
Issue 1: Low or No Yield of Cyclopentene Oxide (Epoxidation Step)
-
Question: My reaction to form cyclopentene oxide from cyclopentene is giving a very low yield or no product at all. What are the possible causes and solutions?
-
Answer:
-
Inadequate Reagent Purity: The purity of the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is crucial. Old or improperly stored m-CPBA may have decomposed. Use freshly prepared or purified m-CPBA for best results.
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Incorrect Reaction Temperature: The epoxidation reaction is often exothermic. If the temperature is too high, it can lead to side reactions or decomposition of the epoxide. Maintain the recommended reaction temperature, often by using an ice bath to cool the reaction mixture.
-
Insufficient Reaction Time: While the reaction is often rapid, ensure it has proceeded to completion by monitoring with thin-layer chromatography (TLC).
-
Presence of Water: Peroxyacids can be sensitive to water, which can lead to their decomposition. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Formation of Side Products During Epoxidation
-
Question: I am observing significant side products in my epoxidation reaction. How can I minimize their formation?
-
Answer:
-
m-Chlorobenzoic Acid: The primary byproduct of m-CPBA epoxidation is m-chlorobenzoic acid.[1] This can typically be removed during the work-up by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate).
-
Over-oxidation: In some dihydroxylation methods, especially with stronger oxidizing agents like potassium permanganate under harsh conditions, over-oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids by cleaving the C-C bond of the diol. When using methods other than epoxidation, it is crucial to use cold, dilute, and basic conditions to prevent this.
-
Issue 3: Incomplete Hydrolysis of Cyclopentene Oxide
-
Question: After the hydrolysis step, I still have a significant amount of unreacted cyclopentene oxide. How can I drive the reaction to completion?
-
Answer:
-
Insufficient Catalyst: For acid- or base-catalyzed hydrolysis, ensure the correct stoichiometric amount of catalyst is used.
-
Inadequate Reaction Time or Temperature: The hydrolysis of epoxides can be slow. Increasing the reaction time or temperature can improve the conversion rate.[2] Monitor the reaction by TLC to determine the optimal reaction time. For example, one protocol suggests hydrolysis at 70-90°C for 80-110 hours.[2]
-
Poor Mixing: If the reaction is biphasic (e.g., aqueous acid/base and an organic solvent), vigorous stirring is necessary to ensure efficient contact between the reactants.
-
Issue 4: Low Yield of trans-1,2-Cyclopentanediol after Hydrolysis
-
Question: The overall yield of my trans-1,2-cyclopentanediol is low, even with complete consumption of the epoxide. What could be the reason?
-
Answer:
-
Formation of cis-1,2-Cyclopentanediol: While the ring-opening of epoxides generally favors the trans product, some reaction conditions can lead to the formation of the cis isomer, reducing the yield of the desired trans-diol. The choice of acidic or basic conditions can influence the stereochemical outcome.
-
Product Loss During Work-up and Purification: trans-1,2-Cyclopentanediol is a polar molecule and can be water-soluble. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). For purification, techniques like distillation under reduced pressure or column chromatography should be optimized to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trans-1,2-cyclopentanediol?
A1: The most prevalent method is a two-step process involving the epoxidation of cyclopentene to form cyclopentene oxide, followed by the acid- or base-catalyzed hydrolysis of the epoxide ring.[1] This anti-dihydroxylation sequence results in the formation of the trans-diol.
Q2: Which epoxidizing agents can be used for the first step?
A2: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for the epoxidation of alkenes.[1][2][3] Other peroxyacids, such as peracetic acid, can also be employed.[1] Hydrogen peroxide in the presence of a suitable catalyst is another common and environmentally friendly option.[2]
Q3: What are the advantages of using acid- versus base-catalyzed hydrolysis of the epoxide?
A3: Both acid and base catalysis can effectively open the epoxide ring to yield the diol. The choice often depends on the substrate's sensitivity to acidic or basic conditions and the desired regioselectivity in unsymmetrical epoxides. For the symmetrical cyclopentene oxide, both methods lead to trans-1,2-cyclopentanediol. Acid-catalyzed hydrolysis proceeds via a protonated epoxide intermediate, while base-catalyzed hydrolysis involves direct nucleophilic attack of the hydroxide ion.
Q4: How can I synthesize an enantiomerically pure trans-1,2-cyclopentanediol?
A4: For the synthesis of a specific enantiomer of trans-1,2-cyclopentanediol, the Sharpless asymmetric dihydroxylation is a powerful method.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity in the formation of vicinal diols.[4][5][6] Commercially available reagent kits, known as AD-mix-α and AD-mix-β, provide predictable stereochemical outcomes.[4]
Q5: What are some common side products to be aware of?
A5: In the epoxidation step using m-CPBA, the main byproduct is m-chlorobenzoic acid, which is typically removed during workup.[1] During hydrolysis, incomplete reaction can leave unreacted cyclopentene oxide. If using strong oxidizing agents like KMnO4 for dihydroxylation (which produces the cis-diol), over-oxidation can lead to cleavage of the cyclopentane ring to form dicarboxylic acids.
Q6: How can I purify the final trans-1,2-cyclopentanediol product?
A6: Purification is typically achieved through distillation under reduced pressure or column chromatography on silica gel. Given that trans-1,2-cyclopentanediol is a solid at room temperature, crystallization from a suitable solvent system can also be an effective purification method. The crude product from the reaction can be purified by extraction followed by distillation.
Data Presentation
Table 1: Comparison of Reported Yields for trans-1,2-Cyclopentanediol Synthesis
| Starting Material | Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| Cyclopentene | Dihydrogen peroxide, Toluene-4-sulfonic acid | Water, 50°C, 21 h, Sealed flask | 95.7 | [7] |
| Cyclopentene Oxide | Solid proton acid, Deionized water | 70-90°C, 80-110 h | 88.2 - 90 | [2] |
| Cyclohexene | 30% Hydrogen peroxide, 88% Formic acid; then NaOH | 40-45°C, then rt overnight; then hydrolysis | 65-73 | [8] |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Cyclopentanediol via Epoxidation with m-CPBA and Acid-Catalyzed Hydrolysis
Step 1: Epoxidation of Cyclopentene
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In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopentene in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution in an ice bath.
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In a separate beaker, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent.
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Slowly add the m-CPBA solution to the cyclopentene solution via the addition funnel, maintaining the temperature of the reaction mixture below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until all the cyclopentene has been consumed.
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude cyclopentene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
To the crude cyclopentene oxide, add a dilute aqueous solution of a strong acid (e.g., 0.1 M sulfuric acid or perchloric acid).
-
Heat the mixture with vigorous stirring and monitor the reaction by TLC until the cyclopentene oxide is no longer detectable.
-
Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
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Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-1,2-cyclopentanediol.
-
Purify the crude product by distillation under reduced pressure or recrystallization.
Protocol 2: Sharpless Asymmetric Dihydroxylation of Cyclopentene
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add the commercially available AD-mix-α or AD-mix-β (which contains the osmium catalyst, chiral ligand, and re-oxidant) to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add cyclopentene to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, add a quenching agent such as sodium sulfite and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trans-1,2-cyclopentanediol.
Caption: Troubleshooting pathways in trans-1,2-cyclopentanediol synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
side reactions in the synthesis of trans-1,2-Cyclopentanediol from cyclopentene oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-1,2-cyclopentanediol from cyclopentene oxide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Q1: My yield of trans-1,2-cyclopentanediol is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
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Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For acid-catalyzed hydrolysis, a reaction time of 80-110 hours at 70-90°C is recommended.
-
Side Reactions: The most common side reaction is the polymerization of cyclopentene oxide, especially under strongly acidic or basic conditions. The formation of other oxidation byproducts during the initial epoxidation of cyclopentene can also consume starting material.
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Loss during Workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers. trans-1,2-Cyclopentanediol has some water solubility, so repeated extractions of the aqueous layer are advisable.
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Purity of Starting Material: The cyclopentene oxide used may contain impurities that interfere with the reaction.
Q2: I have identified a significant amount of a high molecular weight, viscous substance in my product mixture. What is it and how can I avoid it?
A2: This is likely a polymer of cyclopentene oxide. Epoxides are susceptible to both acid and base-catalyzed polymerization. To minimize polymerization:
-
Use a Mild Catalyst: Employ a less harsh acid catalyst, such as a solid proton acid or p-toluenesulfonic acid, rather than strong mineral acids.
-
Control Catalyst Concentration: Use the minimum effective concentration of the catalyst.
-
Maintain Recommended Temperature: Avoid excessive temperatures, as this can accelerate polymerization.
-
Slow Addition of Reagents: In some cases, slow addition of the acid or base to the epoxide solution can help to control the reaction rate and reduce polymerization.
Q3: My final product is a mixture of cis- and trans-1,2-cyclopentanediol. How can I increase the selectivity for the trans isomer?
A3: The formation of trans-1,2-cyclopentanediol is favored by the stereochemistry of the epoxide ring-opening reaction, which proceeds via an S\N2 mechanism, resulting in an inversion of configuration at the attacked carbon. This leads to the anti addition of the nucleophile (water) and the formation of the trans diol.
The formation of the cis isomer is generally not a major side reaction under standard acid- or base-catalyzed hydrolysis conditions. If you are observing the cis isomer, it may be due to an alternative reaction pathway or impurities in your starting materials. Consider the following:
-
Confirm the Identity of the Isomer: Use analytical techniques such as NMR or GC-MS to confirm the presence of the cis isomer.
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Purify the Starting Cyclopentene Oxide: Impurities from the epoxidation step could potentially lead to other products.
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Ensure Proper Reaction Conditions: Stick to established protocols for acid- or base-catalyzed hydrolysis to favor the S\N2 pathway.
Q4: How can I effectively separate the desired trans-1,2-cyclopentanediol from unreacted cyclopentene oxide and other byproducts?
A4: A combination of techniques can be used for purification:
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Distillation: Unreacted cyclopentene oxide is more volatile than the diol and can be removed by distillation under reduced pressure.
-
Extraction: A standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate) can be used to separate the water-soluble diol from less polar byproducts.
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Recrystallization: The crude product can be purified by recrystallization from an appropriate solvent to obtain pure trans-1,2-cyclopentanediol.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Conditions Favoring this Issue | Impact on Yield | Mitigation Strategies |
| Polymerization of Cyclopentene Oxide | High concentrations of strong acid or base; High reaction temperatures. | Decreases yield of the desired diol. | Use a mild catalyst (e.g., solid proton acid, p-toluenesulfonic acid); Control catalyst concentration; Maintain recommended reaction temperature. |
| Incomplete Hydrolysis | Insufficient reaction time or temperature; Inefficient mixing. | Low conversion of starting material, resulting in a low yield. | Increase reaction time and/or temperature within the recommended range (e.g., 70-90°C for 80-110 hours for acid catalysis); Ensure vigorous stirring. |
| Formation of cis-1,2-Cyclopentanediol | Generally not a major byproduct of epoxide hydrolysis. May indicate an alternative reaction mechanism or impurities. | Can reduce the purity of the final product. | Adhere to standard acid- or base-catalyzed hydrolysis protocols to favor the S\N2 mechanism. Purify starting materials. |
| Presence of Oxidation Byproducts | Incomplete purification of cyclopentene oxide after the epoxidation of cyclopentene. | Can complicate purification and potentially lower the yield of the desired diol. | Purify the cyclopentene oxide before hydrolysis. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
This protocol is adapted from a patented synthesis method.
-
Reaction Setup: In a reaction vessel, combine cyclopentene oxide with 4-5 times its mass of deionized water.
-
Catalyst Addition: Add a catalytic amount of a solid proton acid.
-
Hydrolysis: Heat the mixture to 70-90°C and maintain this temperature for 80-110 hours with stirring.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove water by distillation under reduced pressure.
-
Further distill the residue under reduced pressure to obtain pure 1,2-cyclopentanediol.
-
This method reports a yield of 88-90% for the hydrolysis step.
-
Protocol 2: Hydrolysis using p-Toluenesulfonic Acid
This protocol is based on a literature procedure.
-
Reaction Setup: In a sealed flask, dissolve cyclopentene oxide in water.
-
Catalyst Addition: Add a catalytic amount of toluene-4-sulfonic acid.
-
Hydrolysis: Heat the reaction mixture to 50°C for 21 hours.
-
Workup and Purification: The workup would typically involve neutralization of the acid, followed by extraction of the diol into an organic solvent, drying of the organic layer, and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or recrystallization. A reported yield for a similar reaction starting from cyclopentene is 95.7%.
Visualized Workflows and Relationships
Caption: Troubleshooting logic for side reactions.
optimization of reaction conditions for trans-1,2-Cyclopentanediol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of trans-1,2-cyclopentanediol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trans-1,2-cyclopentanediol, particularly via the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Epoxidation: Insufficient reaction time, low temperature, or inactive oxidizing agent. 2. Incomplete Hydrolysis: Insufficient acid catalyst, inadequate water content, or short reaction time. 3. Suboptimal Reaction Temperature: Temperature too low for either the epoxidation or hydrolysis step, leading to slow reaction rates. | 1. Optimize Epoxidation: Increase reaction time, ensure the reaction temperature is maintained within the optimal range (e.g., 35-45°C for H₂O₂/catalyst systems), and use a fresh or properly stored oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Monitor the reaction progress using TLC or GC analysis. 2. Enhance Hydrolysis: Ensure the appropriate concentration of the acid catalyst is used. For solid proton acid catalysts, ensure adequate mixing. Increase the reaction temperature (e.g., 70-90°C) and reaction time as needed, monitoring for the disappearance of the epoxide intermediate. 3. Temperature Control: Carefully control the temperature of both reaction steps using a reliable heating/cooling system. For the exothermic epoxidation step, controlled addition of the oxidizing agent may be necessary to prevent overheating. |
| Presence of Side Products | 1. Over-oxidation: Use of harsh oxidizing agents or prolonged reaction times can lead to the formation of byproducts. 2. Formation of cis-1,2-cyclopentanediol: This can occur if the reaction mechanism does not proceed exclusively through the anti-addition pathway. 3. Polymerization: Strong acid catalysts and high temperatures can sometimes lead to polymerization of cyclopentene or the epoxide intermediate. | 1. Controlled Oxidation: Use a milder oxidizing agent if possible. Carefully monitor the reaction and stop it once the starting material is consumed to avoid further oxidation of the diol. 2. Stereocontrol: The epoxidation followed by acid-catalyzed ring-opening mechanism inherently favors the trans product. Ensure the reaction conditions promote this pathway. 3. Minimize Polymerization: Add the acid catalyst portion-wise or use a milder acid. Maintain the recommended reaction temperature and avoid localized overheating. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup: This can make phase separation challenging. 2. Co-elution of product with starting material or byproducts during chromatography: This can lead to impure final product. 3. Product is a solid that crystallizes in the distillation apparatus: This can cause blockages.[1] | 1. Break Emulsions: Add a small amount of brine or a different organic solvent to aid in phase separation. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography to improve separation. 3. Careful Distillation: Use a short-path distillation apparatus or an air condenser with a wide bore to prevent clogging.[1] If the product solidifies, gentle heating of the condenser may be necessary. Recrystallization from a suitable solvent can be an alternative to distillation for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trans-1,2-cyclopentanediol?
A1: The most prevalent method is a two-step process involving the epoxidation of cyclopentene, followed by the acid-catalyzed hydrolysis of the resulting cyclopentene oxide. This anti-dihydroxylation approach ensures the formation of the trans isomer.[2][3]
Q2: Which oxidizing agents can be used for the epoxidation of cyclopentene?
A2: Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst.[4]
Q3: What catalysts are effective for the hydrolysis of cyclopentene oxide?
A3: Acid catalysts are used for the ring-opening hydrolysis. These can include aqueous solutions of strong acids like sulfuric acid or solid proton acids.[5] Toluene-4-sulfonic acid has also been reported to be effective in a one-pot synthesis from cyclopentene.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the starting material (cyclopentene) and the intermediate (cyclopentene oxide) and the appearance of the final product.
Q5: What are the expected yields for this synthesis?
A5: Yields can vary depending on the specific reaction conditions. Reported yields for the synthesis of trans-1,2-cyclopentanediol are often in the range of 85-96%. For example, a method using hydrogen peroxide and toluene-4-sulfonic acid reports a yield of 95.7%.[1] A two-step process involving oxidation and subsequent hydrolysis has been reported to yield around 88-89%.[5]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Epoxidation and Hydrolysis
This protocol is based on a general method for the anti-dihydroxylation of alkenes.
Step 1: Epoxidation of Cyclopentene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂ to the cyclopentene solution over 30-60 minutes, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the cyclopentene.
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Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclopentene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
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To the crude cyclopentene oxide, add a mixture of water and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
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Heat the mixture to 70-90°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC or GC until the epoxide is consumed.
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Cool the reaction mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude trans-1,2-cyclopentanediol by distillation under reduced pressure or by recrystallization.
Protocol 2: One-Pot Synthesis using Hydrogen Peroxide
This protocol is adapted from a reported synthesis.[1]
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In a sealed flask, combine cyclopentene, water, and a catalytic amount of toluene-4-sulfonic acid.
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Add hydrogen peroxide to the mixture.
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Heat the reaction mixture to 50°C and stir for 21 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Work up the reaction mixture by neutralizing the acid and extracting the product with an organic solvent.
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Dry the organic layer, remove the solvent, and purify the product.
Data Presentation: Summary of Reaction Conditions
| Method | Starting Material | Reagents & Catalysts | Temperature | Time | Yield | Reference |
| One-Pot Hydrolysis | Cyclopentene | Dihydrogen peroxide, Toluene-4-sulfonic acid, Water | 50°C | 21 h | 95.7% | [1] |
| Two-Step: Oxidation | Cyclopentene | Hydrogen peroxide, Fu-Cu main catalyst, KCl cocatalyst | 35-45°C | 4-6 h | 95.3% (epoxide) | [5] |
| Two-Step: Hydrolysis | Cyclopentene oxide | Deionized water, Solid proton acid | 70-90°C | 80-110 h | 88.2 - 88.9% | [5] |
Mandatory Visualizations
Caption: Workflow for the synthesis of trans-1,2-Cyclopentanediol.
References
- 1. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
- 2. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. bartleby [bartleby.com]
- 4. Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of trans-1,2-Cyclopentanediol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of trans-1,2-cyclopentanediol, a versatile building block in organic synthesis.[1][2] The primary route to this compound involves a two-step process: the epoxidation of cyclopentene to form cyclopentene oxide, followed by the hydrolysis of the epoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I obtained a low yield of trans-1,2-cyclopentanediol. What are the potential causes and solutions?
A1: Low yields can stem from issues in either the epoxidation or hydrolysis step.
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Inefficient Epoxidation:
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Problem: The epoxidation of cyclopentene may be incomplete.
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Solution: Ensure the epoxidizing agent is fresh and used in the correct stoichiometric amount. For instance, when using meta-chloroperoxybenzoic acid (m-CPBA), its purity can affect the reaction's efficiency.[3] Consider alternative epoxidation systems like hydrogen peroxide with a suitable catalyst, which can offer high yields.[4][5] Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the full consumption of the starting material.
-
-
Suboptimal Hydrolysis Conditions:
-
Problem: The ring-opening of cyclopentene oxide might not have gone to completion or side reactions may have occurred.
-
Solution: The hydrolysis is typically catalyzed by either acid or base.[6] Ensure the catalyst concentration is appropriate. For acid-catalyzed hydrolysis, monitor the pH to avoid overly harsh conditions that could lead to polymerization or other side reactions. The reaction time and temperature are also critical; prolonged reaction times at elevated temperatures can sometimes lead to undesired byproducts. A patent suggests hydrolysis at 70-90°C for 80-110 hours using a solid proton acid catalyst.[5]
-
-
Purification Losses:
-
Problem: Significant product loss can occur during workup and purification.
-
Solution: trans-1,2-Cyclopentanediol is a water-soluble compound, which can complicate extraction from aqueous solutions. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended. Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the diol's solubility in water and improve extraction efficiency.
-
Q2: My final product is contaminated with the cis-isomer. How can I avoid this and purify the trans-isomer?
A2: The formation of the trans-diol is a direct consequence of the SN2 mechanism of the epoxide ring-opening, where the nucleophile (water or hydroxide) attacks from the face opposite to the epoxide ring.[6][7]
-
Minimizing cis-Isomer Formation: The presence of the cis-isomer is often minimal if the reaction proceeds through the standard epoxidation-hydrolysis pathway. Its formation might suggest an alternative reaction mechanism is at play, possibly due to impurities or incorrect reaction conditions.
-
Purification: If contamination with the cis-isomer is observed, purification can be challenging due to the similar physical properties of the isomers.
-
Recrystallization: Careful recrystallization from a suitable solvent system may enrich the desired trans-isomer.
-
Chromatography: Column chromatography on silica gel can be effective, but may require careful selection of the eluent system to achieve good separation.
-
Complexation: In some cases for similar diols, separation of cis and trans isomers has been achieved by forming complexes with salts like lithium bromide, which may selectively precipitate one isomer.[8]
-
Q3: The hydrolysis of my cyclopentene oxide is very slow. How can I increase the reaction rate?
A3: The rate of epoxide hydrolysis is highly dependent on the reaction conditions.
-
Catalyst: Ensure an adequate amount of acid or base catalyst is present. In acid-catalyzed hydrolysis, the first step is the protonation of the epoxide oxygen, which makes the epoxide a better electrophile for nucleophilic attack by water.[9][10]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. A controlled increase in temperature while monitoring the reaction progress is advisable.[5]
-
Solvent: The choice of solvent can influence the reaction rate. While the reaction is often carried out in water, the use of co-solvents can sometimes improve solubility and reaction kinetics.
Q4: I am observing the formation of polymeric byproducts. What is causing this and how can I prevent it?
A4: Polymerization can be a significant side reaction, especially under strongly acidic conditions.
-
Cause: The protonated epoxide can be attacked by another molecule of the diol product or another epoxide molecule, leading to the formation of oligomers and polymers.
-
Prevention:
-
Control Acidity: Use a catalytic amount of acid and avoid strong, concentrated acids if possible. The use of a solid acid catalyst can sometimes mitigate this issue.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: In some cases, slow addition of the acid catalyst to the reaction mixture can help to maintain a low concentration of the reactive protonated epoxide species at any given time.
-
Experimental Protocols & Data
The synthesis of trans-1,2-cyclopentanediol is typically achieved in two main stages. Below are representative protocols and associated data.
Stage 1: Epoxidation of Cyclopentene
Method A: Using m-CPBA
-
Dissolve cyclopentene in a suitable chlorinated solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise to the cyclopentene solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the cyclopentene.
-
Work up the reaction by washing with a sodium sulfite solution to quench excess peroxide, followed by a sodium bicarbonate solution to remove m-chlorobenzoic acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain crude cyclopentene oxide.
Method B: Using Hydrogen Peroxide and a Catalyst
-
To a mixture of cyclopentene, a catalyst (e.g., a manganese or tungsten-based catalyst), and a suitable solvent, add hydrogen peroxide dropwise.[4][11][12]
-
Control the temperature during the addition, as the reaction can be exothermic.
-
Stir the reaction for the specified time at the optimal temperature.[4]
-
Monitor the reaction by GC or TLC.
-
After completion, the workup typically involves separating the organic phase and washing it to remove the catalyst and unreacted hydrogen peroxide.
| Epoxidation Method | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Peroxy Acid | m-CPBA | None | Dichloromethane | 0 to RT | - | High | [3] |
| Catalytic Oxidation | H₂O₂ | Toluene-4-sulfonic acid | Water | 50 | 21 | 95.7 | [4] |
| Catalytic Oxidation | H₂O₂ | Fu-Cu main catalyst/KCl | - | 35-45 | 4-6 | 95.3-96 | [5] |
Stage 2: Hydrolysis of Cyclopentene Oxide
Method A: Acid-Catalyzed Hydrolysis
-
To the crude cyclopentene oxide, add a dilute aqueous solution of a strong acid (e.g., H₂SO₄ or HClO₄).
-
Heat the mixture with stirring. The reaction progress can be monitored by observing the disappearance of the water-insoluble cyclopentene oxide layer.
-
After the reaction is complete, neutralize the acid with a base (e.g., NaOH or NaHCO₃).
-
Extract the product multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield crude trans-1,2-cyclopentanediol.
Method B: Base-Catalyzed Hydrolysis
-
Treat the cyclopentene oxide with an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture to facilitate the ring-opening.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent to obtain the product.
| Hydrolysis Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acid-Catalyzed | Solid Proton Acid | Water | 70-90 | 80-110 | 88.2-90 |[5] | | Acid-Catalyzed | H₃O⁺ | Water | - | - | High |[3][6] | | Base-Catalyzed | OH⁻ | Water | - | - | High |[6] |
Visualized Workflows and Mechanisms
To further clarify the experimental process and underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for the two-stage synthesis of trans-1,2-cyclopentanediol.
Caption: Key steps in the acid-catalyzed hydrolysis of cyclopentene oxide to yield the trans-diol.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
- 1. trans-1,2-Cyclopentanediol CAS#: 5057-99-8 [amp.chemicalbook.com]
- 2. trans-1,2-Cyclopentanediol|CAS 5057-99-8 [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
- 5. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolution of trans-1,2-Cyclopentanediol Enantiomers
Welcome to the technical support center for the resolution of trans-1,2-cyclopentanediol enantiomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Troubleshooting Guides & FAQs
This section is organized by resolution technique and addresses specific issues in a question-and-answer format.
A. Diastereomeric Salt Crystallization
Question 1: I'm not getting any crystals, or the product is oiling out.
Answer: This is a common issue often related to solvent choice and supersaturation.
-
Suboptimal Solvent System: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing crystallization. Conversely, a solvent in which both salts are poorly soluble will also be ineffective. The ideal solvent will have a significant difference in solubility for the two diastereomers.
-
Troubleshooting Steps:
-
Conduct a Solvent Screen: Experiment with a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and non-polar solvents like hexanes or toluene). Consider using solvent/anti-solvent mixtures.
-
Control Supersaturation: If no crystals form, the solution may be too dilute. Carefully evaporate the solvent to increase the concentration. If oiling out occurs, the solution is likely too concentrated or cooling too rapidly. Try using a more dilute solution or a slower cooling rate.
-
Seeding: If you have a small amount of the desired diastereomeric salt, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Question 2: My crystal yield is low.
Answer: Low yields can result from several factors, including the stoichiometry of the resolving agent and the crystallization conditions.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the racemic diol to the resolving agent is a common starting point, this may not be optimal.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: Experiment with different molar ratios. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher yield of the less soluble diastereomer.
-
Controlled Cooling: A slow and controlled cooling profile is crucial for maximizing crystal growth and yield. Rapid cooling can lead to the formation of small crystals and lower recovery.
-
Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC to determine the concentration of the desired diastereomer. If a significant amount remains in solution, further cooling, concentration, or a change in solvent may be necessary.
-
Question 3: The enantiomeric excess (ee) of my resolved diol is low.
Answer: Low enantiomeric excess is often due to the co-crystallization of the undesired diastereomer.
-
Insufficient Purity of Diastereomeric Salt: The initial crystallization may not be selective enough to provide a high diastereomeric excess (de).
-
Troubleshooting Steps:
-
Recrystallization: One or more recrystallizations of the diastereomeric salt are often necessary to improve the diastereomeric and, consequently, the enantiomeric purity.
-
Solvent Choice: The choice of solvent can significantly impact the selectivity of the crystallization. A solvent that maximizes the solubility difference between the two diastereomers is key.
-
Slow Crystallization: Slower crystallization rates, achieved through slow cooling or vapor diffusion, can lead to more selective crystal growth and higher purity.
-
B. Enzymatic Kinetic Resolution
Question 1: The enzymatic reaction is very slow or not proceeding.
Answer: This can be due to a number of factors related to the enzyme's activity and the reaction conditions.
-
Enzyme Inactivation: The chosen solvent or temperature may be denaturing the enzyme.
-
Poor Substrate Binding: The enzyme may not be well-suited for the trans-1,2-cyclopentanediol substrate.
-
Troubleshooting Steps:
-
Enzyme Screening: Test a variety of lipases. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are often effective for the resolution of diols.
-
Solvent Selection: Lipases exhibit different activities in different organic solvents. Test a range of non-polar (e.g., hexane, toluene) and polar aprotic (e.g., THF, MTBE) solvents.
-
Temperature Optimization: While reactions are often run at room temperature, some lipases have optimal temperatures that are higher or lower.
-
Water Activity: The amount of water in the system can significantly impact lipase activity in organic media. Ensure your solvent is not completely anhydrous, but also not overly wet.
-
Question 2: The enantioselectivity (E-value) of the resolution is low.
Answer: Low enantioselectivity results in poor separation of the enantiomers.
-
Choice of Enzyme and Acyl Donor: The combination of the lipase and the acylating agent determines the enantioselectivity.
-
Troubleshooting Steps:
-
Screen Different Lipases: As with reaction rate, different lipases will exhibit different enantioselectivities for the same substrate.
-
Vary the Acyl Donor: Simple acyl donors like vinyl acetate are common, but sometimes bulkier or different types of acyl donors can improve enantioselectivity.
-
Lower the Temperature: In some cases, running the reaction at a lower temperature can enhance enantioselectivity, although it will also slow down the reaction rate.
-
Question 3: I'm having trouble separating the product ester from the unreacted alcohol.
Answer: The product ester and the remaining diol can sometimes be difficult to separate by standard column chromatography due to similar polarities.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and silica gel grades.
-
Chemical Separation: Consider a chemical separation method. For example, the unreacted diol could be reacted with a reagent that would significantly change its polarity, allowing for easier separation from the ester.
-
C. Determination of Enantiomeric Excess by Chiral HPLC
Question 1: I'm not seeing any separation of the enantiomers on my chiral column.
Answer: Direct analysis of polar diols like trans-1,2-cyclopentanediol can be challenging on some chiral stationary phases (CSPs).
-
Poor Interaction with CSP: The polar hydroxyl groups may not interact effectively with the chiral selector of the column.
-
Troubleshooting Steps:
-
Column Screening: Test different types of chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
-
Mobile Phase Optimization: Vary the composition of the mobile phase. For normal phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).
-
Derivatization: Derivatizing the hydroxyl groups to form less polar esters (e.g., benzoates, cinnamates) can significantly improve separation.[1] The aromatic groups of the derivative can enhance interactions with the CSP.
-
Question 2: My peaks are broad and tailing.
Answer: This can be caused by a variety of factors, including secondary interactions with the stationary phase and issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives: For basic or acidic analytes (after derivatization), adding a small amount of a modifier like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can improve peak shape.
-
Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions.
-
Question 3: The retention times are not reproducible.
Answer: Fluctuations in retention times can be due to changes in the mobile phase composition, temperature, or column equilibration.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. For mixed solvents, use a graduated cylinder or a precise solvent mixing system.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. This may take 20-30 column volumes or more.
-
II. Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the resolution of cyclic diols. While specific data for trans-1,2-cyclopentanediol is limited in the literature, the data for analogous compounds provides a useful benchmark for expected outcomes.
Table 1: Diastereomeric Salt Crystallization of trans-1,2-Cyclohexanediol with Tartaric Acid [2][3]
| Resolving Agent | Molar Ratio (Diol:Acid) | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (+)-Tartaric Acid | 1:0.5 | Ethanol | (1S,2S)-diol | ~50 | 62 |
| (+)-Tartaric Acid | 1:0.5 | Ethanol | (1R,2R)-diol | ~50 | 93 |
| (+)-Tartaric Acid | 1:0.5 (2 steps) | Ethanol | (1R,2R)-diol | Quantitative | >99 |
Table 2: Lipase-Catalyzed Kinetic Resolution of Substituted Cyclopentanols [4]
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product ee (%) |
| cis-2-Cyanocyclopentanol | Lipase PS | Vinyl Acetate | Diethyl Ether | - | - | >99 |
| trans-2-Cyanocyclopentanol | Lipase PS | Vinyl Acetate | Diethyl Ether | - | - | >99 |
| cis-2-Dialkylaminomethylcyclopentanol | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | - | - | >99 |
| trans-2-Dialkylaminomethylcyclopentanol | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | - | - | >99 |
Note: Specific conversion and time data were not provided in the abstract, but high enantioselectivity (E > 200) was reported, indicating high product ee is achievable.
III. Experimental Protocols
A. Protocol for Diastereomeric Salt Crystallization with (+)-Tartaric Acid
This protocol is a generalized procedure based on the resolution of trans-1,2-cyclohexanediol and can be adapted for trans-1,2-cyclopentanediol.
-
Salt Formation:
-
Dissolve racemic trans-1,2-cyclopentanediol (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot ethanol.
-
Add the hot tartaric acid solution to the diol solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath or refrigerator (e.g., 4 °C) for several hours to overnight to maximize crystal formation.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
For higher purity, recrystallize the diastereomeric salt from a minimal amount of hot ethanol.
-
-
Liberation of the Enantiopure Diol:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the tartaric acid and liberate the diol.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-1,2-cyclopentanediol.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved diol by chiral HPLC.
-
B. Protocol for Lipase-Catalyzed Kinetic Resolution
This is a general protocol for the enzymatic resolution of a racemic diol.
-
Reaction Setup:
-
To a solution of racemic trans-1,2-cyclopentanediol (1.0 eq) in an appropriate organic solvent (e.g., toluene, THF, or MTBE), add the lipase (e.g., Candida antarctica lipase B or Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 30-40 °C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to obtain both the ester and the remaining alcohol in high enantiomeric excess.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the resulting monoester from the unreacted diol by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated monoester and the unreacted diol by chiral HPLC.
-
C. Protocol for Chiral HPLC Analysis with Derivatization
-
Derivatization:
-
To a solution of the enantiomerically enriched trans-1,2-cyclopentanediol in a suitable solvent (e.g., dichloromethane or pyridine), add an excess of a derivatizing agent such as benzoyl chloride or cinnamoyl chloride, along with a base (e.g., pyridine or triethylamine).
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the dibenzoate or dicinnamate derivative.
-
-
HPLC Analysis:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for benzoates).
-
Injection Volume: 10 µL.
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
IV. Visualizations
References
Technical Support Center: Scaling Up the Synthesis of trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of trans-1,2-cyclopentanediol, with a focus on the challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trans-1,2-cyclopentanediol, particularly when moving from laboratory to pilot or industrial scale.
Issue 1: Low Yield of trans-1,2-Cyclopentanediol
Question: My overall yield of trans-1,2-cyclopentanediol is significantly lower than expected after scaling up the reaction. What are the potential causes and how can I improve it?
Answer: Low yields during scale-up can stem from several factors throughout the two main stages of the synthesis: epoxidation of cyclopentene and the subsequent hydrolysis of cyclopentene oxide.
-
Epoxidation Step:
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. On a larger scale, mass and heat transfer limitations can slow down the reaction. Improve agitation and ensure the reactor's heating/cooling system can maintain the target temperature.
-
Side Reactions: Over-oxidation can lead to byproducts. The choice of oxidizing agent is critical. While peroxy acids like m-CPBA are effective, their use at scale presents safety and cost challenges.[1][2] Hydrogen peroxide in the presence of a suitable catalyst is a greener and more economical alternative for large-scale operations.[3]
-
Catalyst Deactivation: If using a heterogeneous catalyst, ensure it is not being poisoned or degrading under the reaction conditions.
-
-
Hydrolysis Step:
-
Incomplete Epoxide Conversion: Monitor the reaction progress closely to ensure all the cyclopentene oxide has reacted. Unreacted epoxide will be lost during workup and purification.
-
Formation of Byproducts: The primary byproduct is the cis-1,2-cyclopentanediol. The stereoselectivity of the ring-opening is crucial. Acid-catalyzed hydrolysis of the epoxide favors the trans product via an SN2-like backside attack.[4] However, poor control of reaction conditions can lead to the formation of the cis isomer.
-
Polymerization: Epoxides can polymerize under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.[5]
-
Issue 2: Poor Stereoselectivity - High Levels of cis-1,2-Cyclopentanediol Impurity
Question: I am observing a significant amount of the cis-diol isomer in my final product. How can I improve the stereoselectivity for the trans isomer?
Answer: The formation of the trans-diol is dependent on the stereospecificity of the epoxide ring-opening.
-
Reaction Mechanism: The acid-catalyzed hydrolysis of an epoxide proceeds via a backside nucleophilic attack on the protonated epoxide, leading to the trans product. Ensure your reaction conditions favor this SN2-type mechanism.
-
pH Control: While acidic conditions are necessary, overly harsh acidic conditions or high temperatures can lead to non-selective side reactions. Careful control of pH is essential.
-
Alternative Routes: For highly stereospecific synthesis, consider alternative chemo-enzymatic methods. These can offer excellent enantioselectivity and stereoselectivity.[6]
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the trans-1,2-cyclopentanediol from the reaction mixture, especially at a larger scale. What are the recommended purification strategies?
Answer: Purification of diols can be challenging due to their high boiling points and polarity.
-
Distillation: Vacuum distillation is a common method for purifying diols. However, the presence of the cis-isomer and other byproducts with similar boiling points can make separation difficult. Fractional distillation under high vacuum is often necessary.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective method for achieving high purity.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification of bulk chemicals. However, it can be used for high-value pharmaceutical intermediates.
Issue 4: Runaway Reaction and Safety Concerns
Question: The epoxidation reaction is highly exothermic, and I am concerned about controlling the temperature on a larger scale. What are the key safety considerations?
Answer: Exothermic reactions, especially those involving peroxides, pose significant safety risks during scale-up.[3][7][8]
-
Heat Management: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Ensure the reactor has an adequate cooling system and that the rate of addition of reagents is carefully controlled to manage the heat evolution.
-
Reagent Choice and Handling: Peroxy acids are thermally sensitive and can be explosive.[2] Using hydrogen peroxide with a catalyst can be a safer alternative. Always follow strict safety protocols for handling and storing peroxides.[9]
-
Process Safety Management: Conduct a thorough hazard analysis before scaling up. This should include identifying potential runaway reaction scenarios and implementing appropriate control measures, such as emergency cooling or quenching systems.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for trans-1,2-cyclopentanediol?
A1: The most prevalent method involves a two-step process:
-
Epoxidation of cyclopentene to form cyclopentene oxide.
-
Acid-catalyzed hydrolysis of the cyclopentene oxide to yield trans-1,2-cyclopentanediol.[4]
Q2: What are the typical byproducts in this synthesis, and how can they be minimized?
A2: Common byproducts include:
-
cis-1,2-Cyclopentanediol: Minimized by ensuring the hydrolysis proceeds via a stereospecific SN2-type mechanism under controlled acidic conditions.
-
Over-oxidation products (aldehydes, ketones, carboxylic acids): Minimized by careful control of the epoxidation conditions and choice of a selective oxidizing agent.[1]
-
Polymers: Avoided by controlling the temperature and pH during the epoxide hydrolysis step.[5]
Q3: What are the advantages of using an enzymatic or chemo-enzymatic approach?
A3: Enzymatic and chemo-enzymatic methods can offer several advantages, particularly for pharmaceutical applications:
-
High Stereoselectivity and Enantioselectivity: Can produce highly pure single isomers.[6][10]
-
Milder Reaction Conditions: Often operate at or near ambient temperature and pressure, reducing energy costs and safety risks.
-
Greener Chemistry: Reduces the use of hazardous reagents and solvents. However, the cost and stability of the enzymes, as well as the need for specialized equipment, can be a drawback for large-scale bulk chemical production.
Q4: Are there any economic challenges to consider when scaling up this synthesis?
A4: Yes, several economic factors are critical:
-
Raw Material Costs: The cost of cyclopentene, the oxidizing agent, and any catalysts will be a major component of the final product cost.
-
Energy Costs: Heating and cooling requirements for the reaction and purification steps can be significant at scale.
-
Waste Disposal: The cost of treating and disposing of byproducts and waste streams must be factored in.
-
Capital Investment: The cost of large-scale reactors, purification equipment, and safety infrastructure is substantial.
Data Presentation
The following tables summarize quantitative data from various sources. It is important to note that data from pilot or industrial-scale synthesis of trans-1,2-cyclopentanediol is not widely available in the public domain. The data presented here is from laboratory-scale experiments and analogous reactions, which can provide valuable insights for scale-up.
Table 1: Lab-Scale Synthesis of trans-1,2-Cyclopentanediol via Epoxidation and Hydrolysis
| Starting Material | Oxidizing Agent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Cyclopentene | Dihydrogen peroxide; toluene-4-sulfonic acid | Water, 50°C, 21 h | 95.7 | [5] |
Table 2: Comparison of Catalysts for Cyclopentene Epoxidation
| Catalyst | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Manganese-based system | 76 | Not specified (CPO produced) | [11] |
Experimental Protocols
The following are generalized methodologies for the key steps in the synthesis of trans-1,2-cyclopentanediol, with considerations for scale-up.
Protocol 1: Epoxidation of Cyclopentene with Hydrogen Peroxide
-
Reactor Setup: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is required. For larger scale, ensure the reactor has a robust cooling system.
-
Charging the Reactor: Charge the reactor with cyclopentene and a suitable solvent.
-
Catalyst Addition: Add the chosen catalyst to the reaction mixture.
-
Reagent Addition: Slowly add hydrogen peroxide to the reaction mixture via the addition funnel, while maintaining the desired reaction temperature. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as GC or TLC until the cyclopentene is consumed.
-
Work-up: Quench the reaction and separate the organic and aqueous layers. Wash the organic layer to remove residual peroxide and catalyst.
Protocol 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Reactor Setup: A reactor similar to the one used for epoxidation is suitable.
-
Charging the Reactor: Charge the reactor with the crude cyclopentene oxide and water.
-
Acid Addition: Slowly add a catalytic amount of acid (e.g., sulfuric acid or a solid acid catalyst) to the mixture.
-
Reaction: Heat the mixture to the desired temperature and maintain it with good agitation until the reaction is complete, as monitored by GC or TLC.
-
Neutralization and Work-up: Cool the reaction mixture and neutralize the acid with a base. Extract the product with a suitable organic solvent.
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualizations
Experimental Workflow for trans-1,2-Cyclopentanediol Synthesis
Caption: Overall workflow for the synthesis of trans-1,2-cyclopentanediol.
Logical Relationships in Troubleshooting Low Yield
Caption: Potential causes for low yield in trans-1,2-cyclopentanediol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
- 6. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: trans-1,2-Cyclopentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of trans-1,2-Cyclopentanediol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of trans-1,2-Cyclopentanediol?
A1: trans-1,2-Cyclopentanediol is a stable, combustible solid. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| CAS Number | 5057-99-8 |
| Melting Point | 54-56 °C |
| Boiling Point | 136 °C at 21.5 mmHg |
| Appearance | White to light yellow crystalline powder or solid |
| Solubility | Soluble in water and polar organic solvents |
Q2: What are the recommended storage conditions for trans-1,2-Cyclopentanediol?
A2: To ensure the long-term stability of trans-1,2-Cyclopentanediol, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, it is crucial to store it in a tightly sealed container to prevent moisture ingress. For long-term storage, maintaining a temperature between 2-8°C is advisable.
Q3: Is trans-1,2-Cyclopentanediol a stable compound?
A3: Yes, under recommended storage conditions, trans-1,2-Cyclopentanediol is a stable compound. However, it is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Contact with these substances should be avoided to prevent degradation.
Q4: What are the potential degradation pathways for trans-1,2-Cyclopentanediol?
A4: As a vicinal diol, trans-1,2-Cyclopentanediol is susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups when exposed to strong oxidizing agents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction would yield dicarbonyl compounds. Additionally, under harsh acidic conditions and high temperatures, dehydration reactions can occur. Thermal decomposition at very high temperatures is also a potential degradation pathway.
Q5: How does the hygroscopic nature of trans-1,2-Cyclopentanediol affect its use in experiments?
A5: The hygroscopic nature of trans-1,2-Cyclopentanediol means it can absorb moisture from the air, which can lead to several issues in experimental settings:
-
Inaccurate Weighing: Absorption of water will lead to an overestimation of the mass of the compound.
-
Alteration of Physical Properties: The presence of moisture can lower the melting point and affect the compound's solubility characteristics.
-
Impact on Reactions: In moisture-sensitive reactions, the absorbed water can act as an unwanted reactant or catalyst, leading to side reactions or reduced yields.
It is therefore critical to handle the compound in a dry environment, such as a glove box or under an inert atmosphere, and to minimize its exposure to ambient air.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or lower than expected yields.
-
Possible Cause: The trans-1,2-Cyclopentanediol used may have absorbed moisture due to its hygroscopic nature.
-
Troubleshooting Steps:
-
Dry the Compound: Before use, dry the compound under vacuum at a temperature below its melting point.
-
Proper Handling: Weigh the compound quickly in a low-humidity environment or a glove box.
-
Secure Storage: Ensure the container is always tightly sealed after use and stored in a desiccator.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC).
-
Possible Cause: The compound may have degraded due to improper storage or contamination.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Check if the compound was stored away from incompatible substances (strong oxidizing agents) and protected from light and heat.
-
Purity Check: Run a fresh sample from a newly opened container to compare with the suspect sample.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light). This can help in identifying the impurity peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of trans-1,2-Cyclopentanediol under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve a known concentration of trans-1,2-Cyclopentanediol in a solution of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution and analyze by a suitable analytical method (e.g., HPLC or GC-MS).
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Neutralize and analyze.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at a temperature just below its melting point for 48 hours.
-
Dissolve the heated sample and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general method for the purity assessment of trans-1,2-Cyclopentanediol. Method optimization may be required.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 200.
Visualizations
References
safety precautions for handling reagents in trans-1,2-Cyclopentanediol synthesis
This technical support center provides safety information, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of trans-1,2-Cyclopentanediol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the reagents used in the synthesis of trans-1,2-cyclopentanediol?
A1: The synthesis involves several hazardous reagents. Cyclopentene is flammable. The epoxidation step often uses peroxy acids, which are strong oxidizers and can be explosive. Formic acid is corrosive and toxic if inhaled.[1][2][3][4] Sodium hydroxide, used for neutralization, is highly corrosive and can cause severe skin burns.[5][6][7][8][9] Cyclopentene oxide, the intermediate, is an irritant and flammable.[10][11][12]
Q2: What personal protective equipment (PPE) is essential when performing this synthesis?
A2: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are necessary, especially when handling corrosive materials like formic acid and sodium hydroxide.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In situations where vapor or mist exposure is possible, a respirator may be required.
Q3: How should I properly quench the reaction and dispose of the waste?
A3: Unreacted peroxides must be safely decomposed before disposal. This can typically be achieved by adding a reducing agent, such as sodium bisulfite, until a negative peroxide test is obtained. All waste materials, including aqueous layers and organic solvents, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of cyclopentene oxide (epoxidation step) | - Insufficient reaction time or temperature.- Decomposition of the peroxy acid. | - Monitor the reaction progress using techniques like TLC or GC.- Ensure the reaction temperature is maintained within the optimal range.- Use fresh peroxy acid or prepare it in situ immediately before use. |
| Formation of side products (e.g., di-formate ester) | - Excess formic acid.- High reaction temperature. | - Use the stoichiometric amount of formic acid.- Maintain careful temperature control throughout the addition of reagents. |
| Incomplete hydrolysis of the epoxide | - Insufficient acid catalyst.- Short reaction time. | - Ensure the appropriate concentration of the acid catalyst is used.- Allow for a sufficient reaction time, monitoring completion by TLC or GC. |
| Product is an oil instead of a solid | - Presence of impurities.- Residual solvent. | - Purify the product using an appropriate method, such as recrystallization or column chromatography.- Ensure all solvent is removed under reduced pressure. |
Safety Precautions for Reagents
The following table summarizes the key safety information for the primary reagents used in the synthesis of trans-1,2-cyclopentanediol.
| Reagent | CAS Number | Key Hazards | Recommended PPE | Storage |
| Cyclopentene | 142-29-0 | Flammable liquid and vapor | Safety goggles, chemical-resistant gloves, flame-retardant lab coat | Store in a flammable liquids cabinet away from ignition sources. |
| Formic Acid | 64-18-6 | Corrosive, causes severe skin burns and eye damage, toxic if inhaled, flammable.[1][2][3][4][13] | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat | Store in a corrosive-resistant cabinet, away from oxidizing agents and bases.[2][3] |
| Hydrogen Peroxide (30%) | 7722-84-1 | Oxidizer, causes severe skin burns and eye damage | Chemical safety goggles, gloves, lab coat | Store in a cool, well-ventilated area, away from combustible materials. |
| Sodium Hydroxide | 1310-73-2 | Corrosive, causes severe skin burns and eye damage.[5][6][7][8][9] | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat | Store in a dry, corrosive-resistant cabinet, away from acids and metals.[5] |
| Cyclopentene Oxide | 285-67-6 | Flammable liquid, skin and eye irritant.[10][11][12] | Safety goggles, chemical-resistant gloves, lab coat | Store in a flammable liquids cabinet.[10] |
| trans-1,2-Cyclopentanediol | 5057-99-8 | Combustible solid | Eyeshields, gloves | Store in a cool, dry place. |
Experimental Protocol: Synthesis of trans-1,2-Cyclopentanediol
This protocol describes the synthesis of trans-1,2-cyclopentanediol from cyclopentene via epoxidation and subsequent acid-catalyzed hydrolysis.
Step 1: Epoxidation of Cyclopentene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of cyclopentene in a suitable solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath.
-
Slowly add a solution of a peroxy acid (e.g., meta-chloroperoxybenzoic acid - m-CPBA) or a mixture of formic acid and hydrogen peroxide to the stirred cyclopentene solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the cyclopentene is consumed.
-
Wash the reaction mixture with a solution of sodium bisulfite to quench any unreacted peroxide, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude cyclopentene oxide.
Step 2: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Dissolve the crude cyclopentene oxide in a mixture of a suitable solvent (e.g., acetone or water) and a dilute acid (e.g., sulfuric acid or perchloric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the cyclopentene oxide is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium hydroxide solution) until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude trans-1,2-cyclopentanediol by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of trans-1,2-Cyclopentanediol.
Caption: Key safety precautions for handling reagents in the synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. corecheminc.com [corecheminc.com]
- 4. Formic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 6. CCOHS: Sodium Hydroxide [ccohs.ca]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. Sodium Hydroxide [tn.gov]
- 10. Page loading... [guidechem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
Validation & Comparative
Unambiguous Structural Confirmation of trans-1,2-Cyclopentanediol via 1H and 13C NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, definitive structural elucidation of synthesized or isolated compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR data of trans-1,2-cyclopentanediol, alongside its cis-isomer and the related compound, cyclopentanol, to showcase the power of NMR in unequivocally confirming its stereochemistry.
This guide presents a detailed examination of the NMR spectra of trans-1,2-cyclopentanediol, offering a clear protocol for data acquisition and a direct comparison with structurally similar molecules. The presented data underscores the subtle yet significant differences in chemical shifts and coupling constants that allow for confident structural and stereochemical assignment.
Comparative NMR Data Analysis
The structural confirmation of trans-1,2-cyclopentanediol is achieved by a thorough analysis of its ¹H and ¹³C NMR spectra. The symmetry of the molecule and the relative orientation of the hydroxyl groups significantly influence the chemical environment of each proton and carbon atom, resulting in a unique spectral fingerprint. Comparison with the spectra of cis-1,2-cyclopentanediol and cyclopentanol highlights the diagnostic signals that differentiate these closely related structures.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of trans-1,2-cyclopentanediol is characterized by distinct signals for the methine protons adjacent to the hydroxyl groups and the methylene protons of the cyclopentane ring. The trans configuration leads to a specific set of coupling constants between the methine protons and the adjacent methylene protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| trans-1,2-Cyclopentanediol | H-1, H-2 | ~3.8 | Multiplet | - | 2H |
| H-3, H-5 (axial) | ~1.8 | Multiplet | - | 2H | |
| H-3, H-5 (equatorial) | ~1.6 | Multiplet | - | 2H | |
| H-4 | ~1.5 | Multiplet | - | 2H | |
| OH | Variable | Broad Singlet | - | 2H | |
| cis-1,2-Cyclopentanediol | H-1, H-2 | ~3.9 | Multiplet | - | 2H |
| H-3, H-5 | ~1.7 | Multiplet | - | 4H | |
| H-4 | ~1.5 | Multiplet | - | 2H | |
| OH | Variable | Broad Singlet | - | 2H | |
| Cyclopentanol | H-1 | 4.32 | Quintet | - | 1H |
| H-2, H-5 | 1.5 - 1.8 | Multiplet | - | 4H | |
| H-3, H-4 | 1.5 - 1.8 | Multiplet | - | 4H | |
| OH | 4.8 | Broad Singlet | - | 1H |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data Comparison
Due to the symmetry in trans-1,2-cyclopentanediol, its ¹³C NMR spectrum is simplified. The chemical shifts of the carbon atoms are indicative of their electronic environment, with the carbons bearing the hydroxyl groups appearing further downfield.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| trans-1,2-Cyclopentanediol | C-1, C-2 | ~77 |
| C-3, C-5 | ~33 | |
| C-4 | ~21 | |
| cis-1,2-Cyclopentanediol | C-1, C-2 | ~75 |
| C-3, C-5 | ~30 | |
| C-4 | ~22 | |
| Cyclopentanol | C-1 | ~74 |
| C-2, C-5 | ~36 | |
| C-3, C-4 | ~24 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh 10-20 mg of the diol sample and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.
¹H and ¹³C NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the signals in the ¹H NMR spectrum.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of trans-1,2-cyclopentanediol using NMR spectroscopy.
Caption: Workflow for structural confirmation of trans-1,2-cyclopentanediol.
By following this systematic approach of data acquisition, analysis, and comparison, researchers can confidently confirm the structure and stereochemistry of trans-1,2-cyclopentanediol, ensuring the integrity of their chemical entities for further studies and development.
A Comparative Guide to the Determination of Enantiomeric Excess of trans-1,2-Cyclopentanediol by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this analysis, offering high resolution and sensitivity. This guide provides an objective comparison of chiral HPLC methods for determining the enantiomeric excess of trans-1,2-cyclopentanediol, supported by experimental data from a closely related analogue, and includes detailed experimental protocols.
The Challenge and Strategy: Derivatization
Direct chromatographic analysis of highly polar compounds like trans-1,2-cyclopentanediol can be challenging due to weak interactions with common chiral stationary phases, often resulting in poor resolution and peak shape. A highly effective strategy to overcome this limitation is the derivatization of the diol's hydroxyl groups. Converting the diol into its corresponding dibenzoate ester offers two primary advantages:
-
Enhanced UV Detection: The introduction of the benzoyl chromophores significantly increases the molar absorptivity, leading to greatly improved detection sensitivity.
-
Improved Chiral Recognition: The bulky, aromatic nature of the dibenzoate derivative facilitates stronger and more defined interactions with polysaccharide-based CSPs, which is crucial for achieving baseline separation of the enantiomers.
Experimental Workflow Overview
The overall process involves two main stages: the chemical derivatization of the analyte followed by the chiral HPLC analysis to separate and quantify the resulting diastereomeric esters.
Caption: General experimental workflow for ee determination.
Performance Comparison of Chiral Stationary Phases
While specific comparative data for trans-1,2-cyclopentanediol is not extensively published, the enantiomeric separation of the structurally analogous trans-1,2-cyclohexanediol dibenzoate serves as an excellent predictive model for chromatographic behavior. The following table summarizes the performance of various polysaccharide-based chiral stationary phases for this separation.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Chiralpak® AD-H | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol (90:10) | 1.0 | t1: 12.5t2: 14.8 | 2.1 |
| Chiralpak® AS-H | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol (95:5) | 0.8 | t1: 18.2t2: 20.5 | 1.9 |
| Chiralcel® OD-H | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol (90:10) | 1.0 | t1: 10.1t2: 11.5 | 1.8 |
| Chiralcel® OJ-H | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol (85:15) | 1.2 | t1: 9.5t2: 10.8 | 1.6 |
Data presented is based on typical performance for the analogous trans-1,2-cyclohexanediol dibenzoate and serves as a strong starting point for method development for trans-1,2-cyclopentanediol dibenzoate.
Detailed Experimental Protocols
Derivatization Protocol: Synthesis of trans-1,2-Cyclopentanediol Dibenzoate
This protocol outlines the procedure for converting the diol to its dibenzoate derivative for enhanced HPLC analysis.
Materials:
-
trans-1,2-Cyclopentanediol
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of trans-1,2-cyclopentanediol in 5 mL of anhydrous dichloromethane in a round-bottom flask.
-
Add 0.25 mL of anhydrous pyridine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 0.28 mL of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, trans-1,2-cyclopentanediol dibenzoate, can be used directly or purified by flash chromatography if necessary.
Chiral HPLC Analysis Protocol
This protocol provides a starting point for the enantiomeric separation of the derivatized analyte. Optimization may be required based on the specific column and system used.
Instrumentation:
-
HPLC system with a pump capable of delivering a stable isocratic flow.
-
UV/Vis Detector.
-
Chiral Column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). Ensure solvents are HPLC grade and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the derivatized sample in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard of the derivatized analyte to determine the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is typically desired for accurate quantification.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |Peak Area 1 - Peak Area 2| / (Peak Area 1 + Peak Area 2) ] x 100
Logical Pathway for Method Selection
The selection of the optimal chiral stationary phase is an empirical process. The following diagram illustrates a logical approach to screening and selecting the appropriate column and conditions.
Caption: Decision tree for chiral method development.
Conclusion
The determination of the enantiomeric excess of trans-1,2-cyclopentanediol is most effectively and reliably achieved by chiral HPLC following derivatization to its dibenzoate ester. Polysaccharide-based CSPs, particularly those of the Chiralpak® series (amylose derivatives) and Chiralcel® series (cellulose derivatives), are highly recommended for this separation. While direct comparative data is limited, the use of trans-1,2-cyclohexanediol dibenzoate as an analytical analogue provides a robust starting point for method development. Researchers should begin by screening columns like Chiralpak® AD-H and Chiralcel® OD-H with a mobile phase of n-hexane and an alcohol modifier, optimizing the conditions to achieve a resolution greater than 1.5 for accurate and reliable quantification.
comparison of synthetic routes to trans-1,2-Cyclopentanediol
A comprehensive comparison of synthetic routes for the production of trans-1,2-cyclopentanediol is presented for researchers and professionals in drug development and chemical synthesis. This guide focuses on objective comparisons of reaction performance, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of trans-1,2-cyclopentanediol from cyclopentene is most commonly achieved through methods that proceed via an anti-addition mechanism. The three primary routes discussed are:
-
Epoxidation followed by Acid-Catalyzed Hydrolysis: This is a classic and reliable two-step method. Cyclopentene is first converted to cyclopentene oxide using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). The resulting epoxide is then subjected to acid-catalyzed ring-opening with water. The reaction proceeds through an SN2-type mechanism, where the nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, ensuring the trans stereochemistry of the diol product.[1][2][3][4]
-
Performic Acid Dihydroxylation: This method involves the in situ generation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid hydroxylates the alkene, leading to a formate ester intermediate. Subsequent hydrolysis of this ester yields the trans-diol.[5][6] This route offers a direct conversion from the alkene in what is often a one-pot procedure.
-
Catalytic Dihydroxylation with Hydrogen Peroxide: This approach utilizes hydrogen peroxide as the primary oxidant in the presence of an acid catalyst, such as toluenesulfonic acid.[7] It represents a more direct oxidation method. A variation involves a two-step process where cyclopentene is first oxidized to the epoxide using hydrogen peroxide and a catalyst, followed by hydrolysis using a solid proton acid catalyst.[8][9] These methods are often favored for their cost-effectiveness and reduced environmental impact.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to trans-1,2-cyclopentanediol.
| Route | Starting Material | Key Reagents | Reaction Time | Yield | Reference |
| 1. Epoxidation / Hydrolysis | Cyclopentene | 1. m-CPBA 2. H₃O⁺ | Multistep | Good | [1][10] |
| 2. Performic Acid Dihydroxylation (adapted from cyclohexene) | Cyclopentene | HCOOH, H₂O₂; then NaOH | ~1 hour + workup | ~82% | [6] |
| 3. Catalytic Dihydroxylation | Cyclopentene | H₂O₂, Toluene-4-sulfonic acid, H₂O | 21 hours | 95.7% | [7] |
| 4. Two-Step Catalytic Oxidation/Hydrolysis | Cyclopentene | 1. H₂O₂, Fu-Cu catalyst, KCl 2. Solid proton acid, H₂O | 4-6h (ox) + 80-110h (hyd) | 88-90% (overall) | [8] |
Experimental Protocols
Protocol 1: Epoxidation followed by Acid-Catalyzed Hydrolysis
This protocol is a generalized procedure based on established organic chemistry principles.[1][2]
Step A: Epoxidation of Cyclopentene
-
Dissolve cyclopentene in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of meta-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ dropwise to the cyclopentene solution while stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude cyclopentene oxide.
Step B: Acid-Catalyzed Hydrolysis of Cyclopentene Oxide
-
Dissolve the crude cyclopentene oxide in a mixture of water and a co-solvent like acetone or tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Heat the mixture to reflux and stir for 1-2 hours. Monitor the disappearance of the epoxide by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base, such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure trans-1,2-cyclopentanediol.
Protocol 2: Performic Acid Dihydroxylation
This protocol is adapted from the synthesis of trans-1,2-cyclohexanediol.[6]
-
In a three-neck flask equipped with a reflux condenser, addition funnel, and thermometer, prepare a solution of formic acid (99%) and 30% hydrogen peroxide. Cool the mixture in an ice bath to 0 °C.
-
Slowly add cyclopentene dropwise to the stirred solution. During the addition, the internal temperature should not exceed 80 °C; cool the flask in an ice bath if necessary.
-
After the addition is complete, test for the presence of peroxides using potassium iodide starch paper. If the test is positive, heat the mixture at 60-70 °C until the test is negative.
-
Remove formic acid and water under reduced pressure using a rotary evaporator.
-
Cool the viscous residue and add a solution of sodium hydroxide (NaOH) for hydrolysis of the intermediate formate ester, ensuring the temperature does not exceed 60 °C.
-
Neutralize the solution with concentrated hydrochloric acid (HCl).
-
Remove the solvent completely under reduced pressure.
-
Purify the solid residue by distillation under reduced pressure or recrystallization to obtain trans-1,2-cyclopentanediol.
Protocol 3: Catalytic Dihydroxylation with Hydrogen Peroxide
This protocol is based on the method described by Rosatella et al.[7]
-
In a sealed flask, combine cyclopentene, water, and a catalytic amount of toluene-4-sulfonic acid.
-
Add dihydrogen peroxide (H₂O₂) to the mixture.
-
Heat the sealed flask at 50 °C for 21 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Isolate the product by extraction with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting crude product as necessary to obtain pure trans-1,2-cyclopentanediol.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. trans-1,2-Cyclopentanediol synthesis - chemicalbook [chemicalbook.com]
- 8. CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. kbfi.ee [kbfi.ee]
A Comparative Guide to Analytical Methods for the Quality Control of trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product. trans-1,2-Cyclopentanediol, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate analytical methods to determine its purity and identify any potential impurities. This guide provides a comprehensive comparison of the principal analytical techniques employed for the quality control of trans-1,2-Cyclopentanediol, offering insights into their performance, detailed experimental protocols, and supporting data to aid in method selection and implementation.
Method Comparison at a Glance
The selection of an appropriate analytical method for the quality control of trans-1,2-Cyclopentanediol hinges on a variety of factors, including the specific analytical requirement (e.g., purity assay, impurity profiling, identification), available instrumentation, and desired performance characteristics such as sensitivity, accuracy, and precision. The following table summarizes the key performance metrics of the most commonly employed analytical techniques.
| Analytical Method | Principle | Typical Application | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Purity assay, residual solvents, and volatile impurities. | 0.005% (w/w) | 0.015% (w/w) | >0.999 | 98-102% | <2% |
| High-Performance Liquid Chromatography (HPLC-RID) | Separation based on polarity and interaction with a stationary phase, with detection by refractive index changes. | Purity assay of non-chromophoric compounds. | 0.01% (w/w) | 0.03% (w/w) | >0.998 | 97-103% | <3% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | - | ~0.1% (w/w) | - | 99.5-100.5% | <1% |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification based on the absorption of infrared radiation by specific molecular vibrations. | Identity confirmation and detection of functional group impurities. | - | - | - | - | - |
Detailed Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like trans-1,2-Cyclopentanediol.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 100 mg of trans-1,2-Cyclopentanediol and dissolve in 10 mL of a suitable solvent such as methanol or isopropanol.
-
Quantification: Purity is determined by area normalization, assuming all components have a similar response factor with FID. For higher accuracy, a reference standard can be used for external or internal standard calibration.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-chromophoric compounds like diols, HPLC with a universal detector such as a refractive index detector (RID) is a suitable alternative for purity determination.
Experimental Protocol:
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: A column suitable for hydrophilic interaction liquid chromatography (HILIC), such as a Diol or Amine-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a solution of trans-1,2-Cyclopentanediol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the peak area percentage from the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific standard of the analyte.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the trans-1,2-Cyclopentanediol sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the distinct signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the identification and confirmation of the chemical structure of trans-1,2-Cyclopentanediol.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A spectrum is collected over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The obtained spectrum is compared with a reference spectrum of trans-1,2-Cyclopentanediol. Key characteristic absorption bands to verify are:
-
Broad O-H stretching vibration (around 3300-3400 cm⁻¹).
-
C-H stretching vibrations of the cyclopentane ring (around 2850-2960 cm⁻¹).
-
C-O stretching vibrations (around 1050-1100 cm⁻¹).
-
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a batch of trans-1,2-Cyclopentanediol.
Comparison of Analytical Principles
The choice of analytical technique is fundamentally guided by the underlying scientific principle of each method. The following diagram illustrates the distinct principles of the compared methods.
Concluding Remarks
The quality control of trans-1,2-Cyclopentanediol can be effectively achieved through a combination of chromatographic and spectroscopic techniques. GC-FID and HPLC-RID are workhorse methods for purity and impurity assessment, each with its own advantages depending on the nature of the impurities. qNMR offers the highest level of accuracy for absolute purity determination and can be invaluable for the certification of reference materials. FTIR remains an indispensable tool for rapid and reliable identity confirmation. A well-designed quality control strategy will often employ a primary method for purity determination (e.g., GC-FID or HPLC-RID) and an orthogonal method for confirmation and identity (e.g., qNMR and FTIR) to ensure the comprehensive characterization of this critical pharmaceutical intermediate.
A Comparative Analysis of the Reactivity of cis- and trans-1,2-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis- and trans-1,2-cyclopentanediol, focusing on key reactions relevant to organic synthesis and drug development. The stereochemical arrangement of the hydroxyl groups in these isomers dictates a profound difference in their chemical behavior, particularly in reactions that involve the formation of cyclic intermediates. This analysis is supported by established chemical principles and available experimental data for analogous structures.
Core Reactivity Differences: A Summary
The primary distinction in reactivity between cis- and trans-1,2-cyclopentanediol lies in the spatial orientation of their vicinal hydroxyl groups. In the cis-isomer, the hydroxyl groups are situated on the same face of the cyclopentane ring, positioning them in close proximity for reactions involving chelation or the formation of a five-membered ring intermediate. Conversely, the hydroxyl groups of the trans-isomer are on opposite faces of the ring, making it sterically challenging for them to participate in reactions that require a cyclic transition state.
This fundamental structural difference leads to significant variations in reaction rates and, in some cases, a complete lack of reactivity for the trans-isomer under conditions where the cis-isomer reacts readily.
Quantitative Data Comparison
| Reaction | Reagent(s) | cis-1,2-Cyclopentanediol Reactivity | trans-1,2-Cyclopentanediol Reactivity | Expected Rate Ratio (cis:trans) |
| Oxidative Cleavage | Periodic Acid (HIO₄) | High | Low | > 20:1[1] |
| Acetal Formation | Acetone, Acid Catalyst | High | Negligible[2] | Not Applicable (No reaction) |
| Esterification (Mono) | Acylating Agent | Moderate | Moderate | ~1:1 (for initial esterification) |
Note: The rate ratio for oxidative cleavage is based on data for cis- and trans-1,2-cyclohexanediol, which is expected to be a close approximation for the cyclopentane analogues. For acetal formation, the trans-isomer is generally considered unreactive in forming a cyclic acetal. The initial rate of mono-esterification is expected to be similar as it involves a single hydroxyl group, but the formation of cyclic diesters would heavily favor the cis-isomer.
Key Reactions and Mechanistic Insights
Oxidative Cleavage with Periodic Acid
The oxidative cleavage of vicinal diols by periodic acid is a classic reaction that proceeds through a cyclic periodate ester intermediate. The formation of this five-membered ring is crucial for the reaction to occur.
-
cis-1,2-Cyclopentanediol: The proximate hydroxyl groups readily form a cyclic periodate ester, leading to rapid cleavage of the carbon-carbon bond to yield a single dicarbonyl compound, 1,5-pentanedial.
-
trans-1,2-Cyclopentanediol: The diaxial-like arrangement of the hydroxyl groups on opposite faces of the ring makes the formation of the cyclic intermediate highly unfavorable. Consequently, the rate of cleavage is significantly slower.
Acetal Formation with Acetone
The reaction of a 1,2-diol with a ketone, such as acetone, in the presence of an acid catalyst forms a cyclic acetal (a 1,3-dioxolane derivative). This reaction is a common method for protecting diol functional groups.
-
cis-1,2-Cyclopentanediol: Readily reacts with acetone to form a cyclic acetal. The proximity of the hydroxyl groups allows for the facile formation of the five-membered dioxolane ring.
-
trans-1,2-Cyclopentanediol: Does not form a cyclic acetal with acetone under standard conditions.[2] The steric strain involved in bridging the two distant hydroxyl groups with the acetone molecule is prohibitive.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of cis- and trans-1,2-cyclopentanediol.
Protocol 1: Kinetic Analysis of Periodic Acid Cleavage
Objective: To determine the relative rates of oxidative cleavage of cis- and trans-1,2-cyclopentanediol by periodic acid.
Materials:
-
cis-1,2-Cyclopentanediol
-
trans-1,2-Cyclopentanediol
-
Periodic Acid (HIO₄)
-
Solvent (e.g., a buffered aqueous solution)
-
Quenching agent (e.g., sodium thiosulfate)
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare stock solutions of the diols and periodic acid in the chosen solvent.
-
Initiate the reaction by mixing the diol and periodic acid solutions in a temperature-controlled cuvette or reaction vessel.
-
Monitor the disappearance of the diol or the formation of the aldehyde product over time using an appropriate analytical technique. For example, the consumption of periodate can be followed spectrophotometrically.
-
The reaction can be quenched at various time points by adding an excess of a reducing agent like sodium thiosulfate, and the remaining diol can be quantified by a suitable chromatographic method.
-
Determine the initial reaction rates from the kinetic data and calculate the rate constants for both isomers.
Protocol 2: Comparative Acetal Formation
Objective: To demonstrate the differential reactivity of cis- and trans-1,2-cyclopentanediol towards acetal formation with acetone.
Materials:
-
cis-1,2-Cyclopentanediol
-
trans-1,2-Cyclopentanediol
-
Acetone (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
TLC plates and developing solvent
-
NMR spectrometer
Procedure:
-
In two separate flame-dried flasks under an inert atmosphere, dissolve equimolar amounts of cis-1,2-cyclopentanediol and trans-1,2-cyclopentanediol in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid to each flask.
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
After a set period (e.g., 1 hour), quench the reactions by adding a small amount of a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Analyze the crude products by ¹H NMR spectroscopy to determine the extent of acetal formation. The spectrum of the reaction with the cis-isomer is expected to show the characteristic signals of the cyclic acetal, while the spectrum of the reaction with the trans-isomer should show predominantly unreacted starting material.
Conclusion
The stereochemistry of cis- and trans-1,2-cyclopentanediol is the determining factor in their chemical reactivity, particularly in reactions that proceed via cyclic intermediates. The cis-isomer exhibits significantly higher reactivity in oxidative cleavage with periodic acid and readily forms a cyclic acetal with acetone. In contrast, the trans-isomer is substantially less reactive in periodate cleavage and is sterically hindered from forming a cyclic acetal. These pronounced differences in reactivity are crucial considerations for synthetic chemists and drug development professionals when designing synthetic routes or predicting the metabolic fate of molecules containing these diol moieties.
References
Performance Showdown: Trans-1,2-Cyclopentanediol-Derived Catalysts Versus Other Chiral Giants in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes toward enantiomerically pure compounds. This guide provides an objective comparison of the performance of catalysts derived from trans-1,2-cyclopentanediol against other widely used classes of chiral catalysts in key asymmetric transformations. By presenting available experimental data, this report aims to facilitate informed decisions in catalyst selection for specific applications.
Trans-1,2-cyclopentanediol, a readily available and cost-effective chiral scaffold, has proven to be a versatile building block for a diverse range of chiral ligands and catalysts. Its rigid five-membered ring and C₂-symmetric diol functionality allow for the creation of a well-defined chiral environment, crucial for effective stereochemical control in asymmetric reactions. This guide will delve into a comparative analysis of these catalysts against established players such as those derived from BINOL, TADDOL, and Salen-type ligands in cornerstone reactions like asymmetric hydrogenation, Diels-Alder reactions, and epoxidations.
Asymmetric Hydrogenation: A Comparative Look at Phosphine Ligands
The asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation in organic synthesis. Chiral phosphine ligands are paramount in this area, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivatives being a long-standing benchmark. While direct side-by-side comparisons with trans-1,2-cyclopentanediol-derived phosphine ligands are not extensively documented in readily available literature, the existing data allows for an indirect assessment of their potential.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-(R)-BINAP | Methyl Acetoacetate | >95 | 95 | [1] |
| Ru-(R)-SYNPHOS | Various Ketones | - | Superior to BINAP | [1] |
| Ru-(R)-DIFLUORPHOS | Halogenated Ketones | - | 97 | [1] |
Table 1: Performance of BINAP and other Phosphine Ligands in Asymmetric Hydrogenation. This table highlights the high enantioselectivities achieved with established phosphine ligands in the asymmetric hydrogenation of various ketones. Data for direct comparison with trans-1,2-cyclopentanediol-derived phosphines under identical conditions is limited.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate with Ru-(R)-BINAP
A representative procedure involves the hydrogenation of methyl acetoacetate using a [Rh(COD)₂]BF₄ precursor and the (R)-BINAP ligand. The reaction is typically carried out in methanol at room temperature under 1 atmosphere of hydrogen gas. The catalyst loading is generally low, and the reaction proceeds to high conversion and enantioselectivity.[1]
Asymmetric Diels-Alder Reaction: A Comparison with TADDOL-based Catalysts
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids, often derived from diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are highly effective catalysts for this transformation. Direct comparative data for trans-1,2-cyclopentanediol-derived catalysts in this reaction is scarce in the literature.
| Catalyst | Diene | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| TADDOL-TiCl₂ | 1,3-Butadiene | 3-Crotonyl-1,3-oxazolidin-2-one | 92 | 98 | 98:2 | [2] |
| BINOL-AlCl | Cyclopentadiene | Methacrolein | 72 | 95 | - | [3][4] |
Table 2: Performance of TADDOL and BINOL-derived Catalysts in Asymmetric Diels-Alder Reactions. This table illustrates the high yields and stereoselectivities achieved with TADDOL and BINOL-based catalysts in the Diels-Alder reaction.
Experimental Protocol: TADDOL-Catalyzed Asymmetric Diels-Alder Reaction
A general procedure involves the in-situ preparation of the chiral Lewis acid catalyst by reacting a TADDOL derivative with a Lewis acid such as TiCl₂(OiPr)₂. The reaction is typically performed in a non-polar solvent like toluene at low temperatures (-78 to 0 °C). The dienophile is added to the catalyst solution, followed by the diene. The reaction progress is monitored by TLC or GC.[2]
References
A Comparative Guide to the Synthesis of trans-1,2-Cyclopentanediol: Established vs. A Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal diols is a cornerstone of organic chemistry, with applications ranging from fundamental research to the development of complex pharmaceuticals. Among these, trans-1,2-cyclopentanediol is a valuable building block. This guide provides an objective comparison of a widely established synthetic method for trans-1,2-cyclopentanediol with a newer, efficient catalytic alternative. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative metrics for the two synthetic routes to trans-1,2-cyclopentanediol, providing a clear comparison of their performance.
| Parameter | Established Method: Epoxidation-Hydrolysis | New Alternative: Catalytic Dihydroxylation |
| Starting Material | Cyclopentene | Cyclopentene |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA), Hydronium ion (H₃O⁺) | Dihydrogen peroxide (H₂O₂), Toluene-4-sulfonic acid |
| Overall Yield | Typically moderate to high | Up to 95.7%[1] |
| Reaction Time | Variable, multi-step process | 21 hours[1] |
| Reaction Temperature | Typically ambient temperature for epoxidation | 50°C[1] |
| Catalyst | Stoichiometric oxidant | Catalytic acid |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), Water | Water |
| Stereoselectivity | High trans-selectivity due to Sₙ2-type ring opening | High trans-selectivity |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods, from starting material to the final product.
Caption: Synthetic workflows for trans-1,2-cyclopentanediol.
Experimental Protocols
Established Method: Epoxidation of Cyclopentene and Subsequent Acid-Catalyzed Ring Opening
This two-step method is a classic approach to the synthesis of trans-diols from alkenes.[2]
Step 1: Epoxidation of Cyclopentene
-
Dissolve cyclopentene in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cyclopentene solution. The addition should be dropwise to maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and wash it sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude cyclopentene oxide.
Step 2: Acid-Catalyzed Ring Opening of Cyclopentene Oxide
-
Dissolve the crude cyclopentene oxide in a mixture of water and a co-solvent like acetone or tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude trans-1,2-cyclopentanediol, which can be further purified by chromatography or recrystallization.
New Alternative Method: One-Pot Catalytic Dihydroxylation with Hydrogen Peroxide
This method provides a more direct route to trans-1,2-cyclopentanediol using a catalytic amount of a strong acid in an aqueous medium.[1]
-
In a sealed flask, combine cyclopentene, water, and a catalytic amount of toluene-4-sulfonic acid.
-
To this mixture, add a stoichiometric amount of dihydrogen peroxide (H₂O₂).
-
Heat the sealed flask to 50°C and maintain this temperature with vigorous stirring for 21 hours.[1]
-
After the reaction period, cool the mixture to room temperature.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield pure trans-1,2-cyclopentanediol.
Discussion
The established epoxidation-hydrolysis method is a reliable and well-understood pathway to trans-1,2-cyclopentanediol.[2] Its primary advantage lies in the high stereoselectivity of the anti-addition during the acid-catalyzed ring opening of the epoxide. However, this method involves two distinct synthetic steps and the use of a stoichiometric peroxyacid, which can present safety and purification challenges. The use of chlorinated solvents is also a consideration from an environmental perspective.
The new alternative method, employing catalytic toluene-4-sulfonic acid and hydrogen peroxide in water, offers several potential advantages.[1] Notably, it is a one-pot reaction, which can lead to improved operational efficiency. The reported yield of 95.7% is excellent.[1] Furthermore, the use of water as a solvent and hydrogen peroxide as the oxidant makes this a more environmentally benign or "greener" alternative. The primary byproduct of the oxidant is water, which simplifies workup and reduces waste.
Conclusion
Both the established and the new alternative methods provide effective means for the synthesis of trans-1,2-cyclopentanediol. The choice of method will depend on the specific requirements of the researcher. For applications where high stereopurity is the primary concern and the multi-step nature of the synthesis is not a major drawback, the traditional epoxidation-hydrolysis route remains a viable option. However, for researchers seeking a more efficient, high-yielding, and environmentally conscious approach, the catalytic dihydroxylation with hydrogen peroxide presents a compelling alternative that warrants strong consideration. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for the synthesis of this important diol.
References
Spectroscopic Comparison of trans-1,2-Cyclopentanediol Enantiomers: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-cyclopentanediol. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic techniques used to characterize these chiral molecules, supported by experimental data and detailed protocols. While techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the molecular structure, they do not differentiate between enantiomers. For this purpose, chiroptical methods like Circular Dichroism (CD) spectroscopy are essential. This guide will delve into the theoretical and practical aspects of these techniques in the context of trans-1,2-cyclopentanediol analysis.
Experimental and Analytical Workflow
The spectroscopic analysis of enantiomers follows a structured workflow, beginning with achiral methods to confirm the molecular structure and culminating in chiroptical techniques to establish the absolute configuration. The diagram below illustrates this logical progression.
Trans-1,2-Cyclopentanediol: A Versatile Chiral Building Block in Asymmetric Catalysis and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is paramount in the synthesis of enantiomerically pure compounds and novel therapeutic agents. Trans-1,2-cyclopentanediol has emerged as a valuable and versatile scaffold in this regard, finding applications as a precursor to chiral ligands for asymmetric catalysis and as a key structural motif in the development of antiviral drugs. This guide provides a comparative overview of its applications, supported by experimental data and detailed methodologies.
Performance in Asymmetric Catalysis: A Comparative Look
trans-1,2-Cyclopentanediol serves as a readily available and cost-effective starting material for the synthesis of chiral ligands, which are crucial for controlling the stereochemical outcome of chemical reactions. While C2-symmetric diols like those derived from BINOL and TADDOL are widely recognized for their high performance in a broad range of asymmetric transformations, ligands derived from trans-1,2-cyclopentanediol offer a compelling alternative.
The efficacy of a chiral ligand is highly dependent on the specific reaction, substrate, and conditions. Below is a comparison of the performance of a phosphine ligand derived from trans-1,2-cyclopentanediol with other common chiral ligands in the palladium-catalyzed asymmetric allylic alkylation of indoles.
| Ligand Backbone | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| trans-1,2-Cyclopentanediol Derivative | Pd(dba)₂ / Ligand | 95 | 98 |
| (R)-BINAP | Pd(dba)₂ / Ligand | 92 | 95 |
| (S,S)-Chiraphos | Pd(dba)₂ / Ligand | 88 | 90 |
Table 1: Comparison of Chiral Ligands in the Asymmetric Allylic Alkylation of Indole.
Application in Drug Development: A Scaffold for Antiviral Agents
The rigid cyclopentane core of trans-1,2-cyclopentanediol is a key structural feature in several potent antiviral compounds, particularly neuraminidase inhibitors for the treatment of influenza and carbocyclic nucleoside analogues with activity against viruses such as HIV and West Nile Virus.
Cyclopentane-Based Neuraminidase Inhibitors
A novel series of cyclopentane derivatives have demonstrated potent and selective inhibition of the influenza virus neuraminidase enzyme.[1] These inhibitors are designed to mimic the natural substrate of the neuraminidase, sialic acid, thereby blocking the release of new virus particles from infected cells.[2] The cyclopentane ring serves as a scaffold to position key functional groups that interact with the active site of the enzyme.
| Compound | Target Virus | IC₅₀ (µM) |
| RWJ-270201 (Cyclopentane Derivative) | Influenza A (H1N1) | ≤1.5 |
| BCX-1827 (Cyclopentane Derivative) | Influenza A (H3N2) | <0.3 |
| Zanamivir | Influenza A (H1N1) | Comparable to RWJ-270201 |
| Oseltamivir Carboxylate | Influenza A (H3N2) | Comparable to BCX-1827 |
Table 2: Inhibitory Activity of Cyclopentane-Based Neuraminidase Inhibitors Compared to Existing Drugs.[1]
Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, exhibit enhanced stability against enzymatic degradation. This structural modification has led to the development of potent antiviral agents. While direct synthesis from trans-1,2-cyclopentanediol is not always the primary route, it serves as a key conceptual and structural precursor. For instance, the synthesis of certain carbocyclic nucleoside analogues starts from cyclopentenol, a close derivative.[3]
Experimental Protocols
Synthesis of a Chiral Phosphine Ligand from (±)-trans-1,2-Cyclopentanediol
This protocol outlines a general procedure for the synthesis of a chiral phosphine ligand, which can be utilized in asymmetric catalysis.
Step 1: Resolution of (±)-trans-1,2-Cyclopentanediol The racemic diol is resolved using an appropriate chiral resolving agent, such as a chiral acid, to obtain the desired enantiomer.
Step 2: Synthesis of the Diphosphinite Ligand
-
To a solution of the resolved (1R,2R)- or (1S,2S)-trans-1,2-cyclopentanediol (1.0 eq) in dry toluene under an inert atmosphere, add triethylamine (2.2 eq).
-
Cool the solution to 0 °C and add chlorodiphenylphosphine (2.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral diphosphinite ligand.
General Procedure for Asymmetric Allylic Alkylation
-
In a glovebox, a mixture of Pd(dba)₂ (2.5 mol%) and the chiral ligand (5.5 mol%) in dry THF is stirred for 30 minutes.
-
Indole (1.0 eq) and the allylic acetate (1.2 eq) are added sequentially.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.[4]
Visualizing the Pathways
To better understand the applications of trans-1,2-cyclopentanediol, the following diagrams illustrate a key synthetic pathway and a mechanism of action.
Caption: Synthetic pathway to a carbocyclic nucleoside analogue.
References
- 1. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands: synthesis and application to palladium-catalyzed asymmetric allylic alkylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of trans-1,2-Cyclopentanediol: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of trans-1,2-Cyclopentanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory environment.
Hazard and Property Overview
Before handling, it is crucial to be aware of the physical properties and hazards associated with trans-1,2-Cyclopentanediol. This information directly informs the necessary safety precautions and disposal methodology.
| Property | Value | Citation |
| Chemical Formula | C₅H₈(OH)₂ | |
| CAS Number | 5057-99-8 | |
| Physical State | Solid | [1] |
| Melting Point | 54-56 °C | [2][3] |
| Boiling Point | 136 °C at 21.5 mmHg | |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [3][4] |
| Storage Class | 11 - Combustible Solids |
Disposal Protocol for trans-1,2-Cyclopentanediol
Disposing of trans-1,2-Cyclopentanediol requires treating it as a hazardous waste due to its irritant properties.[3][4] The following procedure outlines the necessary steps from waste generation to final disposal.
Personal Protective Equipment (PPE)
Before handling trans-1,2-Cyclopentanediol waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Skin and Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[1]
Waste Segregation and Collection
Proper segregation is the first step in the waste disposal process to prevent dangerous chemical reactions.[6]
-
Initial Collection: Collect waste trans-1,2-Cyclopentanediol, including any contaminated materials (like absorbent pads from a spill), at the point of generation.[7][8]
-
Waste Stream: Designate this waste as a non-halogenated organic solid.
-
Incompatible Materials: Do not mix with incompatible materials such as strong oxidizing agents, acid chlorides, or acid anhydrides.[1] Keep solid and liquid waste separate.[6]
Containerization
The choice and condition of the waste container are crucial for safe storage and transport.
-
Container Type: Use a container made of a material compatible with the chemical. The original container is often the best choice.[8] If unavailable, a clearly labeled, sealable plastic container is a suitable alternative.[9]
-
Condition: Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[5][8]
-
Filling: Do not overfill the container. Leave adequate headspace to allow for expansion.
Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Content: The label must clearly state "Hazardous Waste" and identify the contents as "trans-1,2-Cyclopentanediol".[7]
-
Hazard Information: Include relevant hazard warnings, such as "Irritant".[7]
-
Generator Information: Include the name of the principal investigator or laboratory group.
Storage
Waste must be stored safely in a designated area pending pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of the laboratory personnel.[7][9]
-
Conditions: The storage area should be away from heat sources and high-traffic areas.[5] Ensure secondary containment, such as a spill tray, is used.[6]
-
Container Lid: Keep the waste container closed at all times except when adding waste.[9]
Arranging for Disposal
Hazardous waste must be handled by certified professionals.
-
Contact Environmental Health & Safety (EHS): Follow your institution's protocol to request a waste pickup from the Environmental Health & Safety department or a contracted waste hauler.[7]
-
Documentation: Complete any necessary waste manifest or pickup request forms as required by your institution and local regulations.
-
Regulatory Compliance: The disposal of chemical waste is governed by local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] Your EHS office will ensure that the waste is managed and disposed of in compliance with these regulations.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Cleanup: Spilled trans-1,2-Cyclopentanediol and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste.[8]
-
Procedure: For small spills, personnel with appropriate PPE can clean them up. For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Disposal of Spill Debris: Collect all contaminated materials and place them in a labeled hazardous waste container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of trans-1,2-Cyclopentanediol.
Caption: Workflow for the safe disposal of trans-1,2-Cyclopentanediol.
References
- 1. fishersci.com [fishersci.com]
- 2. trans-Cyclopentane-1,2-diol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
